PI-103 Hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3.ClH/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23;/h1-6,11,24H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQMYBFFYPTMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587490 | |
| Record name | 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371935-79-4 | |
| Record name | 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of PI-103 Hydrochloride in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-103 hydrochloride is a potent, cell-permeable, synthetic small molecule inhibitor that has garnered significant interest in cancer research due to its multi-targeted inhibitory action. It was one of the first compounds developed to dually target the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key nodes in a signaling pathway frequently dysregulated in a wide array of human cancers.[1][2] This guide provides an in-depth overview of the mechanism of action of PI-103 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Mechanism of Action: Dual Inhibition of PI3K and mTOR Signaling
PI-103 exerts its anti-cancer effects by concurrently inhibiting multiple key kinases within the PI3K/AKT/mTOR signaling cascade. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common driver of tumorigenesis and therapeutic resistance.
Primary Molecular Targets
PI-103 is a potent inhibitor of Class IA PI3Ks, mTOR Complex 1 (mTORC1), mTOR Complex 2 (mTORC2), and the DNA-dependent protein kinase (DNA-PK).[1]
-
Phosphoinositide 3-Kinases (PI3Ks): PI-103 exhibits potent inhibitory activity against the class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). These enzymes are responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.
-
Mammalian Target of Rapamycin (mTOR): PI-103 inhibits both mTORC1 and mTORC2.
-
mTORC1 is a key regulator of protein synthesis and cell growth, primarily through the phosphorylation of its downstream targets, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 is involved in cell survival and cytoskeletal organization, and importantly, it is responsible for the full activation of Akt through phosphorylation at serine 473.
-
-
DNA-Dependent Protein Kinase (DNA-PK): PI-103 is also a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.
The following diagram illustrates the central role of PI-103 in inhibiting the PI3K/mTOR signaling pathway.
Cellular Consequences of PI-103 Inhibition
The multi-targeted inhibition by PI-103 leads to several downstream cellular effects that contribute to its anti-cancer activity:
-
Inhibition of Cell Proliferation and Growth: By blocking mTORC1, PI-103 suppresses the phosphorylation of S6K and 4E-BP1, leading to a global reduction in protein synthesis and cell growth.
-
Induction of Cell Cycle Arrest: PI-103 has been shown to induce a G1 phase cell cycle arrest in various cancer cell lines.[2][3] This is often associated with the downregulation of cyclins, such as cyclin D1, and the upregulation of cell cycle inhibitors like p21 and p27.[3]
-
Induction of Apoptosis: In some cancer cell types, particularly those with a high dependence on the PI3K/Akt pathway for survival, PI-103 can induce apoptosis.[2] However, in other cell lines, it is primarily cytostatic.[1]
-
Induction of Autophagy: Inhibition of mTORC1, a negative regulator of autophagy, by PI-103 can lead to the induction of autophagy.[1]
-
Inhibition of DNA Repair: By targeting DNA-PK, PI-103 can impair the repair of DNA double-strand breaks, potentially sensitizing cancer cells to DNA-damaging agents.
Quantitative Data: Inhibitory Potency of PI-103
The potency of PI-103 has been quantified against its primary kinase targets and in various cancer cell lines.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values of PI-103 against its key kinase targets are summarized in the table below.
| Target | IC50 (nM) |
| p110α | 8[1] |
| p110β | 88[1] |
| p110δ | 48[1] |
| p110γ | 150[1] |
| mTORC1 | 20[1] |
| mTORC2 | 83[1] |
| DNA-PK | 2[1] |
Anti-proliferative Activity in Cancer Cell Lines
The growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values of PI-103 have been determined in a variety of cancer cell lines. The table below provides a summary of these findings.
| Cell Line | Cancer Type | GI50 / IC50 (µM) |
| U87MG | Glioblastoma | 0.6[4] |
| U118MG | Glioblastoma | 0.06[4] |
| U138MG | Glioblastoma | 1.0[4] |
| A549 | Non-Small Cell Lung Cancer | >10 (GI50)[5] |
| H460 | Non-Small Cell Lung Cancer | ~0.5 (for ~60% inhibition) |
| HCT116 | Colon Carcinoma | ~0.4 (GI50)[5] |
| PC3 | Prostate Cancer | ~0.2 (GI50)[5] |
| MDA-MB-468 | Breast Cancer | ~0.3 (GI50)[5] |
| A2780 | Ovarian Cancer | ~0.2 (GI50)[5] |
| IGROV-1 | Ovarian Cancer | ~0.3 (GI50)[5] |
| Detroit 562 | Pharynx Carcinoma | ~0.2 (GI50)[5] |
| MDA-MB-435 | Melanoma | ~0.4 (GI50)[5] |
| MOLM14 | Acute Myeloid Leukemia | <1 (for proliferation inhibition)[6] |
| OCI-AML3 | Acute Myeloid Leukemia | <1 (for proliferation inhibition)[6] |
| MV4-11 | Acute Myeloid Leukemia | <1 (for proliferation inhibition)[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the mechanism of action of PI-103.
Cell Proliferation Assessment using Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.[7]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of PI-103 and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (typically 48-72 hours).
-
Gently add cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the optical density (OD) at approximately 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein, following treatment with PI-103.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser240/244), anti-total S6, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere. Treat with PI-103 at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For phosphorylated proteins, it is crucial to also probe a parallel blot or strip and re-probe the same blot for the corresponding total protein to assess the specific inhibition of phosphorylation.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with PI-103.[8][9][10]
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), ice-cold
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Culture cells and treat them with PI-103 or a vehicle control for the desired duration.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
-
The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound is a powerful research tool for investigating the roles of the PI3K/mTOR and DNA-PK signaling pathways in cancer. Its ability to simultaneously inhibit these key pathways provides a potent mechanism for suppressing cancer cell proliferation, inducing cell cycle arrest, and in some contexts, promoting apoptosis. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting these critical signaling nodes in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
PI-103: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and pharmacological properties of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). This document includes detailed chemical and physical properties, its mechanism of action, and methodologies for key experimental procedures.
Chemical Structure and Properties
PI-103, with the IUPAC name 3-(4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol, is a synthetic, cell-permeable pyridinylfuranopyrimidine compound.[1] It is also known by synonyms such as PIK-103.[2]
Table 1: Chemical and Physical Properties of PI-103
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₆N₄O₃ | [1][3] |
| Molecular Weight | 348.36 g/mol | [1][3][4] |
| IUPAC Name | 3-(4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol | [1] |
| CAS Number | 371935-74-9 | [1] |
| SMILES String | O=C1C=C(C2=NC(N3CCOCC3)=C3OC4=C(C=CC=N4)C3=N2)C=C1 | [1][5] |
| Appearance | White to off-white or light green solid | [1][5] |
| Solubility | DMSO: ≥ 5 mg/mL, DMF: ~10 mg/ml | [1][6][7] |
| Storage Temperature | -20°C | [1] |
Pharmacological Properties
PI-103 is a multi-targeted inhibitor, primarily acting as a dual inhibitor of Class I PI3Ks and mTOR.[4][8] It functions as an ATP-competitive inhibitor.[1][8]
Table 2: In Vitro Inhibitory Activity of PI-103
| Target | IC₅₀ (nM) | Reference(s) |
| PI3Kα (p110α) | 2 - 8 | [4][7][8] |
| PI3Kβ (p110β) | 3 - 88 | [4][7][8] |
| PI3Kδ (p110δ) | 3 - 48 | [4][7][8] |
| PI3Kγ (p110γ) | 15 - 150 | [4][7][8] |
| mTORC1 | 20 - 30 | [4][9] |
| mTORC2 | 83 | [9] |
| DNA-PK | 2 - 23 | [4][7][8] |
Signaling Pathway
PI-103 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade in regulating cell growth, proliferation, survival, and metabolism.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by PI-103.
Experimental Protocols
This section provides detailed methodologies for key experiments involving PI-103.
In Vitro Kinase Assay
This protocol is adapted from standard thin-layer chromatography (TLC) assays for lipid kinase activity.
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 25 mM HEPES (pH 7.4) and 10 mM MgCl₂.
-
Resuspend phosphatidylinositol (PI) substrate to a final concentration of 100 µg/mL in the reaction buffer and sonicate briefly.
-
Prepare serial dilutions of PI-103 in 2% DMSO.
2. Kinase Reaction:
-
In a microcentrifuge tube, combine the recombinant kinase enzyme, the desired concentration of PI-103 or vehicle (2% DMSO), and the PI substrate in the reaction buffer.
-
Initiate the reaction by adding ATP containing 10 µCi of γ-³²P-ATP.
-
Incubate the reaction mixture at room temperature for 20 minutes.
3. Reaction Termination and Lipid Extraction:
-
Terminate the reaction by adding 105 µL of 1 N HCl, followed by 160 µL of a 1:1 mixture of chloroform (B151607) and methanol.
-
Vortex the mixture to ensure thorough mixing and then centrifuge briefly to separate the phases.
-
Carefully transfer the lower organic phase to a new tube.
4. TLC Analysis:
-
Spot the extracted lipid onto a silica (B1680970) TLC plate.
-
Develop the TLC plate in a chamber containing a 65:35 solution of n-propanol:1 M acetic acid for 3-4 hours.
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Quantify the radioactive spots to determine the kinase activity.
5. IC₅₀ Determination:
-
Measure kinase activity at various concentrations of PI-103.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Cell Proliferation Assay (CCK8 Assay)
This protocol outlines the use of the Cell Counting Kit-8 (CCK8) to assess the effect of PI-103 on cell proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of PI-103 (e.g., 0.022 to 1.4 mg/L). Include a vehicle-treated control.
-
Incubate the cells for 24, 48, or 72 hours.
3. CCK8 Addition and Incubation:
-
Add 20 µL of CCK8 solution to each well.
-
Incubate the plate for 2 hours at 37°C.
4. Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Express the absorbance values as a percentage of the untreated control to determine the inhibition rate.
-
The inhibition rate (%) = [1 - (Absorbance of treated group / Absorbance of control group)] x 100.
Western Blot Analysis
This protocol describes the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following PI-103 treatment.
1. Cell Lysis:
-
Treat cells with the desired concentrations of PI-103 for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-12% polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total Akt, S6, and other relevant pathway proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using an appropriate imaging system.
-
Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing phosphoprotein levels to the corresponding total protein levels.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro and in vivo efficacy of PI-103.
Caption: A typical experimental workflow for PI-103 evaluation.
In Vivo Studies
In preclinical models, PI-103 has demonstrated significant anti-tumor activity.[4] In glioma xenograft models, treatment with PI-103 led to a decrease in average tumor size.[4] Analysis of treated tumors showed reduced levels of phosphorylated Akt and S6, confirming the in vivo inhibition of the PI3K/mTOR pathway.[4]
Note: While PI-103 has shown promise in preclinical studies, it has faced challenges in clinical trials due to toxicity and poor bioavailability.[7]
This technical guide provides a solid foundation for researchers working with PI-103. For specific applications, further optimization of the described protocols may be necessary. Always refer to the relevant safety data sheets and institutional guidelines when handling chemical reagents.
References
- 1. eurodiagnostico.com [eurodiagnostico.com]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways | Anticancer Research [ar.iiarjournals.org]
PI-103: A Technical Guide to a Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-103 is a potent, cell-permeable, ATP-competitive inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). As a dual inhibitor, it has served as a critical research tool for dissecting the complexities of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer and other diseases. This technical guide provides an in-depth overview of PI-103, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its use in key experimental assays. While its clinical development was halted due to unfavorable pharmacokinetics and toxicity, PI-103 remains a valuable agent for preclinical research.
Introduction
The PI3K/AKT/mTOR signaling network is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PI-103, a member of the pyridofuropyrimidine class of compounds, emerged as a potent inhibitor of both PI3K and mTOR, offering a unique tool to simultaneously block two key nodes in this critical pathway. This guide summarizes the key technical aspects of PI-103 to facilitate its effective use in a research setting.
Mechanism of Action
PI-103 exerts its inhibitory effects by competing with ATP for the binding site in the catalytic domain of its target kinases. It demonstrates potent inhibition against all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes, mTORC1 and mTORC2. Notably, it also exhibits strong inhibitory activity against DNA-dependent protein kinase (DNA-PK), another member of the PI3K-related kinase (PIKK) family.[1][2]
The dual inhibition of PI3K and mTOR by PI-103 offers a more comprehensive blockade of the pathway compared to inhibitors targeting a single kinase. Inhibition of PI3K prevents the phosphorylation of AKT, a key downstream effector. Concurrently, inhibition of mTORC1 and mTORC2 disrupts the regulation of protein synthesis, cell growth, and survival signals.
Figure 1: PI3K/AKT/mTOR Signaling Pathway and PI-103 Inhibition.
Quantitative Data
The inhibitory potency of PI-103 against various kinases is summarized in the following tables. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: In Vitro Kinase Inhibitory Activity of PI-103
| Target | IC50 (nM) |
| DNA-PK | 2 |
| p110α (PI3K) | 8 |
| p110β (PI3K) | 88 |
| p110δ (PI3K) | 48 |
| p110γ (PI3K) | 150 |
| mTORC1 | 20 |
| mTORC2 | 83 |
Data compiled from multiple sources.[1][2]
Table 2: Cellular Antiproliferative Activity of PI-103
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| U87MG | Glioblastoma | ~0.5 | LDH |
| A549 | Lung Cancer | 0.18 - 4 | Coulter Counter / MTT |
| Caco-2 | Colorectal Cancer | 0.8 - 0.9 | Hoechst Staining |
| CWR22R | Prostate Cancer | 0.1 | Coulter Counter |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of PI-103 in research. Below are representative protocols for key experiments.
PI3K/mTOR Kinase Assay (In Vitro)
This protocol outlines a general procedure for assessing the inhibitory activity of PI-103 against PI3K and mTOR kinases.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 100 µM Na₃VO₄).
-
Enzyme: Dilute recombinant PI3K or mTOR enzyme to the desired concentration in kinase buffer.
-
Substrate: Prepare the appropriate substrate (e.g., PIP₂ for PI3K, inactive S6K for mTOR) in kinase buffer.
-
ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km value for the specific kinase.
-
PI-103: Prepare a serial dilution of PI-103 in DMSO, then further dilute in kinase buffer.
-
-
Assay Procedure:
-
Add PI-103 dilutions or vehicle (DMSO) to a 96-well or 384-well plate.
-
Add the diluted enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
The product formation can be quantified using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each PI-103 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the PI-103 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to determine the effect of PI-103 on cancer cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of PI-103 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of PI-103 or vehicle (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the PI-103 concentration to determine the IC50 value.
-
Western Blot Analysis
This protocol details the steps to analyze the phosphorylation status of key proteins in the PI3K/mTOR pathway following PI-103 treatment.
-
Cell Treatment and Lysis:
-
Treat cells with PI-103 at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-S6K, S6K, p-4E-BP1, 4E-BP1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Figure 2: Typical Experimental Workflow for PI-103 Evaluation.
In Vivo Studies
In preclinical animal models, PI-103 has demonstrated the ability to inhibit tumor growth.[4] However, its in vivo application is hampered by poor solubility and extensive metabolism.[5] Despite these limitations, it has been used in xenograft models, typically administered via intraperitoneal (i.p.) injection.[4]
Figure 3: Logical Flow of an In Vivo Xenograft Study with PI-103.
Challenges and Limitations
Despite its potency as a research tool, PI-103 has significant limitations that have prevented its clinical translation.
-
Poor Pharmacokinetics: PI-103 exhibits low oral bioavailability and is subject to rapid in vivo metabolism, primarily through glucuronidation.[5]
-
Toxicity: Off-target effects and broad-spectrum inhibition can lead to toxicity in vivo.[1]
-
Immunosuppressive Effects: In some contexts, PI-103 has been shown to induce immunosuppression, which can paradoxically promote tumor growth in immunocompetent models.[6]
These challenges have spurred the development of next-generation PI3K and mTOR inhibitors with improved pharmacological properties.
Conclusion
PI-103 remains a cornerstone tool for researchers investigating the PI3K/AKT/mTOR signaling pathway. Its ability to dually inhibit PI3K and mTOR provides a powerful means to probe the functional consequences of blocking this critical cellular cascade. While its clinical utility is limited, a thorough understanding of its biochemical properties, cellular effects, and the appropriate experimental methodologies, as outlined in this guide, will continue to facilitate its valuable application in preclinical cancer research and drug discovery. The insights gained from studies with PI-103 have been instrumental in guiding the development of more clinically viable inhibitors that are now undergoing clinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eurodiagnostico.com [eurodiagnostico.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PI-103 Hydrochloride: A Technical Guide to Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target protein binding affinity of PI-103 hydrochloride, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Core Data: Target Binding Affinity of PI-103
This compound exhibits potent inhibitory activity against Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2). It also demonstrates significant activity against DNA-dependent protein kinase (DNA-PK). The following table summarizes the half-maximal inhibitory concentration (IC50) values of PI-103 against various protein kinases, compiled from multiple independent studies.
| Target Protein | Isoform/Complex | IC50 (nM) |
| PI3K | p110α | 2, 8 |
| p110β | 3, 88 | |
| p110δ | 3, 48 | |
| p110γ | 15, 150 | |
| mTOR | mTORC1 | 20, 30 |
| mTORC2 | 83 | |
| DNA-PK | 2, 23 | |
| Other Kinases | ATM | 920 |
| ATR | 850 | |
| PI3KC2α | ~1000 | |
| PI3KC2β | 26 | |
| hsVPS34 | 2300 |
Note: IC50 values can vary between different experimental setups and assay conditions.
Signaling Pathway and Mechanism of Action
PI-103 exerts its biological effects by competitively inhibiting the ATP-binding site of PI3K and mTOR kinases.[1] This dual inhibition effectively blocks the PI3K/AKT/mTOR signaling cascade, a critical pathway that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1]
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition by PI-103.
Experimental Protocols
The determination of IC50 values for PI-103 is typically performed using in vitro kinase assays. Below are detailed methodologies for assays commonly used to assess the inhibitory activity against PI3K and mTOR.
PI3K Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
PI3K enzyme (e.g., p110α/p85α)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
This compound (serially diluted)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
384-well plates
Procedure:
-
Compound Plating: Add 0.5 µL of serially diluted PI-103 or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare an enzyme/lipid substrate mixture in the assay buffer. Add 4 µL of this mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 0.5 µL of ATP solution to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
mTOR Inhibition Assay (LanthaScreen™ TR-FRET Kinase Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by mTOR.
Materials:
-
mTOR kinase
-
Fluorescein-labeled substrate
-
Terbium-labeled phosphospecific antibody
-
ATP
-
This compound (serially diluted)
-
TR-FRET Dilution Buffer
-
Kinase Quench Buffer (EDTA)
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare 2X serial dilutions of PI-103 in the appropriate buffer. Prepare a 2X substrate/2X ATP mixture.
-
Compound and Kinase Addition: Add 5 µL of the diluted PI-103 and 5 µL of the mTOR kinase solution to the wells of a 384-well plate.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of the 2X substrate/2X ATP mixture to each well.
-
Kinase Reaction: Cover the plate and incubate for 1 hour at room temperature.
-
Reaction Termination and Detection: Add 10 µL of a 2X EDTA/2X Terbium-labeled antibody mixture to each well. The EDTA stops the kinase reaction.
-
Incubation: Cover the plate and incubate for at least 30 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 495 nm for Terbium and 520 nm for Fluorescein).
-
Data Analysis: Calculate the TR-FRET emission ratio (acceptor/donor). The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of a kinase inhibitor like PI-103 involves a series of systematic steps from initial compound preparation to final data analysis.
References
The Dual Role of PI-103 in Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-103, a potent small molecule inhibitor, has garnered significant attention in cellular biology and oncology for its dual specificity against Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). These two kinases are pivotal components of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Autophagy, a cellular self-degradation process, is intricately linked to this pathway and plays a complex, often paradoxical, role in cancer progression and treatment response. This technical guide provides an in-depth exploration of the multifaceted role of PI-103 in the induction and modulation of autophagy, offering a comprehensive resource for researchers in the field.
Introduction: The PI3K/Akt/mTOR Pathway and Autophagy
The PI3K/Akt/mTOR signaling cascade is a central node in cellular regulation. Class I PI3Ks, upon activation by growth factors, phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates and activates a plethora of downstream targets, including mTOR. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate a wide array of cellular processes.
Autophagy is a catabolic process involving the sequestration of cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the enclosed material. This process is essential for cellular homeostasis, clearing damaged organelles and protein aggregates, and providing a source of nutrients during starvation. The PI3K/Akt/mTOR pathway is a key negative regulator of autophagy.[1] Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex (ULK1, Atg13, FIP200), a critical initiator of autophagosome formation.[2]
PI-103: A Dual Inhibitor of PI3K and mTOR
PI-103 is a synthetic, cell-permeable pyridofuropyrimidine compound that acts as a potent and selective inhibitor of both Class IA PI3Ks and mTOR.[3][4] Its dual inhibitory action provides a more complete blockade of the PI3K/Akt/mTOR pathway compared to single-target inhibitors.
Mechanism of Action
PI-103 competitively inhibits the ATP-binding sites of PI3K and mTOR kinases, thereby preventing the phosphorylation of their respective substrates.[4] By inhibiting Class I PI3Ks, PI-103 blocks the production of PIP3, leading to reduced Akt activation. Simultaneously, it directly inhibits both mTORC1 and mTORC2, further suppressing downstream signaling.[5]
Potency and Selectivity
Quantitative data on the inhibitory activity of PI-103 against various kinases are summarized in the table below.
| Target | IC50 (nM) |
| p110α (PI3Kα) | 8 |
| p110β (PI3Kβ) | 88 |
| p110δ (PI3Kδ) | 48 |
| p110γ (PI3Kγ) | 150 |
| mTORC1 | 20 |
| mTORC2 | 83 |
| DNA-PK | 2 |
Table 1: Inhibitory concentrations (IC50) of PI-103 against PI3K isoforms, mTOR complexes, and DNA-PK. Data compiled from MedchemExpress.[5]
The Controversial Role of PI-103 in Autophagy Induction
The effect of PI-103 on autophagy is complex and has been a subject of debate in the scientific community. While its inhibitory action on the PI3K/Akt/mTOR pathway would logically lead to the induction of autophagy, experimental evidence reveals a more nuanced reality.
PI-103 as an Inducer of Autophagosome Formation
Several studies have reported that PI-103 treatment leads to an increase in the number of autophagosomes.[6] This is primarily attributed to the inhibition of mTORC1, which relieves the suppression of the ULK1 complex and initiates the formation of the phagophore, the precursor to the autophagosome. This induction is often visualized by an increase in the punctate staining of microtubule-associated protein 1A/1B-light chain 3 (LC3), a marker for autophagosome membranes, and an increase in the lipidated form, LC3-II, detected by Western blotting.[6][7] In some cancer cell lines, this induction of autophagy by PI-103 has been characterized as a pro-survival mechanism.[1]
PI-103 as an Inhibitor of Autophagic Flux
Conversely, a growing body of evidence suggests that while PI-103 initiates autophagosome formation, it simultaneously impairs a later stage of the autophagic process known as autophagic flux.[6][8] Autophagic flux represents the complete process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.
The impairment of autophagic flux by PI-103 is thought to be due to its inhibitory effect on Class III PI3K (Vps34).[6][8] Vps34 is a crucial component of the Beclin-1 complex, which generates phosphatidylinositol 3-phosphate (PI(3)P) on the surface of autophagosomes.[2][9] This PI(3)P is essential for the recruitment of proteins required for the fusion of autophagosomes with lysosomes. By inhibiting Vps34, PI-103 blocks this fusion event, leading to an accumulation of immature autophagosomes.[6][10]
This blockade of autophagic flux is supported by several key observations:
-
Accumulation of p62/SQSTM1: p62 is a cargo receptor that is itself degraded during autophagy. An increase in p62 levels upon PI-103 treatment, despite an increase in LC3-II, suggests a block in the final degradation step.[6]
-
Lack of enhanced LC3-II degradation with lysosomal inhibitors: When cells are co-treated with PI-103 and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine), there is no significant further increase in LC3-II levels compared to PI-103 treatment alone.[6] This indicates that PI-103 has already inhibited the degradation of LC3-II.
Experimental Protocols for Studying PI-103 and Autophagy
Cell Culture and PI-103 Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, Panc-1, or other cancer cell lines) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 50-70%).
-
PI-103 Preparation: Prepare a stock solution of PI-103 (e.g., 10 mM in DMSO) and store at -20°C. On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).[11] A vehicle control (DMSO) should always be included.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing PI-103 or the vehicle control. Incubate the cells for the desired time period (e.g., 3, 6, 12, 24 hours).
Western Blot Analysis of Autophagy Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels of LC3-II/LC3-I and p62.
Fluorescence Microscopy of GFP-LC3 Puncta
-
Cell Transfection: Transfect cells with a plasmid expressing GFP-LC3 using a suitable transfection reagent.
-
Treatment: After 24-48 hours, treat the cells with PI-103 as described above.
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde, and mount them on glass slides with a mounting medium containing DAPI to stain the nuclei.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. The number of GFP-LC3 puncta per cell can be quantified using image analysis software. An increase in the number of puncta indicates an accumulation of autophagosomes.[12]
Autophagic Flux Assay with Lysosomal Inhibitors
-
Experimental Setup: Treat cells with PI-103 in the presence or absence of a lysosomal inhibitor such as Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 25 µM) for the desired time.[6]
-
Analysis: Analyze the levels of LC3-II and p62 by Western blotting as described above.
-
Interpretation: If PI-103 induces autophagy, co-treatment with a lysosomal inhibitor should lead to a significant further increase in LC3-II levels compared to PI-103 alone. If PI-103 blocks autophagic flux, there will be little to no further increase in LC3-II levels.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PI-103 inhibits the PI3K/mTOR pathway, impacting autophagy.
Caption: Workflow to assess PI-103's effect on autophagic flux.
Conclusion and Future Directions
PI-103 is a powerful research tool for dissecting the intricate relationship between the PI3K/Akt/mTOR pathway and autophagy. While it clearly initiates autophagosome formation through mTORC1 inhibition, its concomitant inhibition of autophagic flux, likely via Vps34, complicates its role. This dual action underscores the complexity of targeting signaling pathways that regulate multiple cellular processes.
For researchers and drug development professionals, it is crucial to consider this biphasic effect of PI-103. The accumulation of non-degradative autophagosomes may have distinct cellular consequences compared to a fully functional autophagic response. Future research should focus on elucidating the precise molecular mechanisms by which PI-103 and other dual PI3K/mTOR inhibitors modulate the later stages of autophagy. Furthermore, exploring the therapeutic potential of combining PI-103 with agents that can overcome the block in autophagic flux may represent a promising strategy in cancer therapy. Understanding the context-dependent outcomes of PI-103-mediated autophagy modulation in different cancer types will be paramount for its successful clinical translation.
References
- 1. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy - Wikipedia [en.wikipedia.org]
- 3. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dual PI-3 kinase/mTOR inhibition impairs autophagy flux and induces cell death independent of apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. Dual PI-3 kinase/mTOR inhibition impairs autophagy flux and induces cell death independent of apoptosis and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beclin 1, an Essential Component and Master Regulator of PI3K-III in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
PI-103 Hydrochloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of PI-103 Hydrochloride, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). This guide details its chemical properties, mechanism of action, and key experimental protocols, offering a valuable resource for studies in cancer research and cell signaling.
Core Compound Specifications
This compound is a synthetic, cell-permeable pyridinylfuranopyrimidine compound. It's crucial to distinguish between the free base and the hydrochloride salt, as they have distinct CAS numbers.
| Property | Value | Citation(s) |
| Product Name | This compound | [1][2][3][4] |
| CAS Number | 371935-79-4 (for Hydrochloride salt) | [1][3][4] |
| 371935-74-9 (for PI-103 free base) | [5] | |
| Molecular Formula | C₁₉H₁₇ClN₄O₃ | [1][4] |
| Molecular Weight | 384.82 g/mol | [1] |
| Solubility | Soluble to 20 mM in DMSO | [1] |
| Storage | Desiccate at +4°C | [1] |
Mechanism of Action: Dual Inhibition of PI3K and mTOR
PI-103 is a multi-targeted inhibitor, primarily acting on the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in various cancers.[6] It functions as an ATP-competitive inhibitor of Class IA PI3Ks and both mTORC1 and mTORC2 complexes.[6][7] This dual inhibition is significant because targeting only mTORC1 can lead to a feedback activation of PI3K/Akt signaling; PI-103's ability to inhibit both mitigates this effect.[6]
The compound exhibits potent inhibitory activity across several isoforms of the p110 catalytic subunit of PI3K, as well as mTOR.[8] PI-103 has also been shown to inhibit DNA-dependent protein kinase (DNA-PK).[8][9] The downstream effects of this inhibition include the suppression of phosphorylation of key signaling molecules like Akt, GSK3β, p70S6K, and S6 ribosomal protein, ultimately leading to cell cycle arrest, induction of apoptosis, and autophagy in various cancer cell lines.[6][9]
Figure 1. PI3K/Akt/mTOR signaling pathway with points of inhibition by PI-103.
Experimental Protocols
Cell Viability Assay
This protocol outlines a method to assess the effect of PI-103 on cell viability using a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay.[10][11]
1. Cell Culture and Treatment:
-
Seed cells (e.g., U87MG glioblastoma cells) in 12-well plates at a density that allows for exponential growth during the experiment.[10][11]
-
Culture cells in appropriate media and conditions until they reach the desired confluency.
-
Treat the cells with varying concentrations of PI-103 (a common concentration for significant effects is 0.5 µM) or a DMSO vehicle control.[10][11]
-
Include a positive control for maximum LDH release by treating a set of cells with 1% Triton X-100 for 30 minutes at 37°C.[11]
-
Incubate the plates for a specified duration, for example, 24 hours.[10][11]
2. LDH Activity Measurement:
-
Following incubation, collect the cell culture supernatant.
-
Quantify the LDH activity in the supernatant using a commercially available cytotoxicity detection kit, following the manufacturer's instructions. This typically involves a colorimetric reaction.[10][11]
3. Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell death for each treatment group using the following formula:
where the "Low Control" is the DMSO-treated cells and the "High Control" is the Triton-treated cells.[11]
Western Blot Analysis
This protocol details the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with PI-103.
1. Protein Extraction:
-
Culture and treat cells with PI-103 as described in the cell viability assay.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[12]
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[12][13]
-
Scrape the cells and collect the lysate in microcentrifuge tubes.[12]
-
Incubate the lysates on ice, followed by centrifugation to pellet cell debris.[12]
-
Collect the supernatant containing the total protein.[12]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.[13]
-
Normalize the protein concentrations to ensure equal loading for each sample.[12]
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating.[12]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[12]
-
Separate the proteins by electrophoresis.[12]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[13]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6). Dilute the antibodies according to the manufacturer's recommendations. This is often done overnight at 4°C.[15]
-
Wash the membrane multiple times with TBST to remove unbound primary antibodies.[15]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[15]
-
Wash the membrane again with TBST to remove unbound secondary antibodies.[15]
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[14]
-
Visualize the protein bands using a chemiluminescence detection system (e.g., X-ray film or a digital imager).[14]
-
Analyze the band intensities to determine the relative changes in protein phosphorylation levels.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PI103 hydrochloride|371935-74-9|Active Biopharma Corp [activebiopharma.com]
- 3. PI 103 hydrochloride | PI3-K/mTOR Inhibitor | Hello Bio [hellobio.com]
- 4. apexbt.com [apexbt.com]
- 5. PI-103 | 371935-74-9 [amp.chemicalbook.com]
- 6. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. eurodiagnostico.com [eurodiagnostico.com]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. bu.edu [bu.edu]
- 15. youtube.com [youtube.com]
The Selectivity Profile of PI-103: A Dual PI3K/mTOR Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
PI-103 is a potent, cell-permeable, ATP-competitive inhibitor that has garnered significant interest in cancer research due to its dual inhibitory activity against phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). This unique selectivity profile allows for the simultaneous blockade of two critical nodes in a signaling pathway frequently dysregulated in cancer, leading to reduced cell proliferation, growth, and survival. This technical guide provides a comprehensive overview of the selectivity profile of PI-103, including detailed quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways and workflows.
Quantitative Inhibition Profile of PI-103
The inhibitory activity of PI-103 has been characterized against various kinases, with a primary focus on the PI3K family and mTOR. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below, providing a clear comparison of its potency against different isoforms and related kinases.
Table 1: PI-103 IC50 Values for Class I PI3K Isoforms
| Target | IC50 (nM) |
| p110α | 2 - 8 |
| p110β | 3 - 88 |
| p110δ | 3 - 48 |
| p110γ | 15 - 150 |
Table 2: PI-103 IC50 Values for mTOR and Other Kinases
| Target | IC50 (nM) |
| mTORC1 | 20 |
| mTORC2 | 83 |
| DNA-PK | 2 - 23 |
The data indicates that PI-103 is a potent pan-Class I PI3K inhibitor with nanomolar efficacy against all four isoforms. Notably, it also demonstrates potent inhibition of both mTORC1 and mTORC2 complexes, a feature that distinguishes it from rapamycin and its analogs which primarily target mTORC1. Furthermore, PI-103 exhibits strong inhibitory activity against DNA-dependent protein kinase (DNA-PK), another member of the PI3K-related kinase (PIKK) family.
PI3K/mTOR Signaling Pathway Inhibition by PI-103
The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers. PI-103 exerts its effects by directly inhibiting the kinase activity of Class I PI3K isoforms and both mTORC1 and mTORC2, effectively shutting down downstream signaling.
Experimental Protocols
The selectivity profile of PI-103 has been determined through a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assays
1. Radiometric Kinase Assay (for PI3K)
This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a lipid substrate.
-
Principle: PI3K enzymes phosphorylate phosphatidylinositol (PI) or its phosphorylated derivatives. The amount of radiolabeled product is proportional to the enzyme activity.
-
Protocol:
-
Prepare a reaction mixture containing the specific PI3K isoform, the lipid substrate (e.g., PI), and assay buffer.
-
Add varying concentrations of PI-103 or vehicle control (DMSO).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for a defined period (e.g., 20 minutes) at room temperature.
-
Terminate the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids using a chloroform/methanol mixture.
-
Separate the radiolabeled lipid product from unreacted ATP using thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity in the product spot using a phosphorimager.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay (for mTOR)
This homogeneous assay format is highly amenable to high-throughput screening.
-
Principle: The assay measures the binding of a europium-labeled anti-phospho-substrate antibody to a GFP-tagged substrate. When the substrate is phosphorylated by mTOR, the antibody binds, bringing the europium donor and GFP acceptor into close proximity, resulting in a FRET signal.
-
Protocol:
-
Dispense varying concentrations of PI-103 or vehicle control into a microplate.
-
Add a solution containing the mTOR enzyme and the GFP-tagged substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the europium-labeled anti-phospho-substrate antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for donor and acceptor).
-
Calculate the emission ratio and determine IC50 values.
-
Cellular Assays
1. Western Blotting for Downstream Signaling
This technique is used to assess the phosphorylation status of key proteins downstream of PI3K and mTOR.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.
-
Protocol:
-
Culture cells (e.g., U87MG glioblastoma cells) to a desired confluency.
-
Treat cells with various concentrations of PI-103 for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against p-Akt, total Akt, p-S6K, total S6K, etc.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
2. Cell Proliferation/Viability Assays (e.g., MTT Assay)
These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of PI-103 concentrations.
-
Incubate for a period of time (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Conclusion
PI-103 is a valuable research tool for interrogating the PI3K/mTOR signaling network. Its potent dual-inhibitory activity provides a powerful means to study the consequences of simultaneously blocking these key pathways. However, it is important to note that PI-103 has limitations, including rapid in vivo metabolism, which has hindered its clinical development.[1][2] Nevertheless, the detailed understanding of its selectivity profile, as outlined in this guide, is crucial for the accurate interpretation of experimental results and for its use in the development of next-generation PI3K/mTOR inhibitors.
References
Methodological & Application
Application Notes and Protocols for PI-103 Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-103 Hydrochloride is a potent and cell-permeable inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1][2][3] It acts as a dual inhibitor, targeting multiple isoforms of PI3K class I and both mTORC1 and mTORC2 complexes.[1][3][4] This compound has become a valuable tool in cancer research and cell biology to probe the roles of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers and other diseases.[2][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of PI3K and mTOR.[6] By inhibiting PI3K, PI-103 prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blockage inhibits the activation of downstream effectors, most notably the serine/threonine kinase Akt.[4][5] Simultaneously, PI-103 inhibits both the rapamycin-sensitive mTORC1 and the rapamycin-insensitive mTORC2 complexes, leading to a comprehensive shutdown of this critical signaling nexus that governs cell growth, proliferation, survival, and metabolism.[1][3][4]
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of PI-103 against various kinases in cell-free assays.
| Target | IC50 (nM) |
| p110α (PI3Kα) | 2 - 8 |
| p110β (PI3Kβ) | 3 - 88 |
| p110δ (PI3Kδ) | 3 - 48 |
| p110γ (PI3Kγ) | 15 - 150 |
| mTORC1 | 20 |
| mTORC2 | 83 |
| DNA-PK | 2 - 23 |
Note: IC50 values can vary depending on the assay conditions. The data presented is a compilation from multiple sources.[1][4][7]
Signaling Pathway Diagram
Caption: PI3K/mTOR signaling pathway and points of inhibition by PI-103.
Experimental Protocols
In Vitro Kinase Inhibition Assay (PI3K)
This protocol is a representative method for determining the IC50 of PI-103 against a specific PI3K isoform using a lipid kinase assay with detection by thin-layer chromatography (TLC).
Experimental Workflow Diagram
Caption: Workflow for an in vitro PI3K kinase inhibition assay.
Materials:
-
This compound
-
Recombinant PI3K enzyme (e.g., p110α/p85α)
-
Phosphatidylinositol (PI) substrate
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2)
-
[γ-32P]ATP
-
1N HCl
-
Chloroform:Methanol (1:1)
-
TLC plates
-
Developing solvent (e.g., n-propanol:1 M acetic acid, 65:35)
-
Phosphorimager
Procedure:
-
Prepare PI-103 Dilutions: Prepare a series of 2-fold dilutions of this compound in DMSO. The final concentration in the assay will be diluted further.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase, PI substrate, and kinase buffer.
-
Inhibitor Incubation: Add the diluted PI-103 or DMSO (vehicle control) to the reaction mixture. Allow a brief pre-incubation period (e.g., 10 minutes) at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP to a final concentration of 10-100 μM.[8] Incubate for 20-30 minutes at room temperature.[8]
-
Terminate Reaction: Stop the reaction by adding 1N HCl, followed by a chloroform:methanol mixture.[8]
-
Lipid Extraction: Vortex the mixture to extract the radiolabeled lipid product into the organic phase. Centrifuge briefly to separate the phases.
-
TLC Analysis: Carefully spot the organic phase onto a TLC plate.[6]
-
Develop and Dry: Place the TLC plate in a tank with the developing solvent and allow it to develop for 3-4 hours.[6] Afterwards, dry the plate completely.
-
Quantitation: Expose the dried TLC plate to a phosphorimager screen.[6] Quantify the radioactivity of the spots corresponding to the phosphorylated product.
-
IC50 Calculation: Determine the percentage of kinase activity inhibition for each PI-103 concentration relative to the vehicle control. Plot the inhibition curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of PI-103 on the viability and proliferation of a cancer cell line (e.g., A549, U87MG).[4][9]
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. eurodiagnostico.com [eurodiagnostico.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. PI-103 | PI3K/mTOR抑制剂 | MCE [medchemexpress.cn]
Preparing PI-103 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a PI-103 stock solution in Dimethyl Sulfoxide (DMSO). PI-103 is a potent, cell-permeable, ATP-competitive inhibitor of the phosphatidylinositol 3-kinase (PI3K) family, the mammalian target of rapamycin (B549165) (mTOR), and DNA-dependent protein kinase (DNA-PK).[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for PI-103.
| Property | Value | References |
| Molecular Weight | 348.36 g/mol | [1][5][6][7][8] |
| CAS Number | 371935-74-9 | [1][4][8] |
| Chemical Formula | C₁₉H₁₆N₄O₃ | [1][4][6][7][8][9] |
| Solubility in DMSO | ≥10 mg/mL (28.71 mM) to 24 mg/mL (68.89 mM) | [1][4][5][7][8] |
| IC₅₀ Values | p110α: 2-8 nM, p110β: 3-88 nM, p110δ: 3-48 nM, p110γ: 15-150 nM, mTORC1: 20 nM, mTORC2: 83 nM, DNA-PK: 2-23 nM | [1][2][5][7][10][11] |
Experimental Protocols
Materials
-
PI-103 powder
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM PI-103 Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration in cell-based assays.
-
Pre-weighing Preparation: Before handling PI-103 powder, ensure you are wearing appropriate PPE. It is recommended to work in a chemical fume hood.
-
Weighing PI-103: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of PI-103 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.48 mg of PI-103 (Molecular Weight = 348.36 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 348.36 g/mol = 3.48 mg
-
-
Adding DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the PI-103 powder. To prepare a 10 mM stock solution with 3.48 mg of PI-103, add 1 mL of DMSO. Note that moisture-absorbing DMSO can reduce solubility.[5]
-
Dissolving PI-103: Tightly cap the tube and vortex thoroughly until the PI-103 is completely dissolved. Gentle warming of the tube to 37°C or sonication in an ultrasonic bath can aid in dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5] Store the aliquots at -20°C or -80°C for long-term storage. The stock solution is stable for at least 6 months at -20°C and up to 1 year at -80°C in solvent.[5][7][8]
Diluting to Working Concentrations
For cell-based assays, the 10 mM stock solution will need to be further diluted in cell culture media to the final desired working concentration (e.g., 0.5 µM, 2 µM).[1] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1-0.5%.
Visualizations
PI-103 Stock Solution Preparation Workflow
Caption: Workflow for preparing PI-103 stock solution.
PI-103 Signaling Pathway Inhibition
Caption: PI-103 inhibits the PI3K/Akt/mTOR pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI-103 | 371935-74-9 [amp.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 3-(4-(4-Morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)phenol | C19H16N4O3 | CID 9884685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. eurodiagnostico.com [eurodiagnostico.com]
Effective Concentration of PI-103 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), in cell culture experiments. The following sections detail its mechanism of action, recommended working concentrations, and step-by-step protocols for key applications.
Mechanism of Action
PI-103 is a multi-targeted inhibitor that potently targets Class I PI3K isoforms and both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] It also demonstrates inhibitory activity against DNA-dependent protein kinase (DNA-PK).[2][4] By inhibiting the PI3K/Akt/mTOR signaling pathway, PI-103 can induce cell cycle arrest, inhibit proliferation, and promote apoptosis in a variety of cancer cell lines.[1][3] The dual inhibition of PI3K and mTOR by PI-103 is a key advantage, as inhibition of mTORC1 alone can sometimes lead to a feedback activation of Akt via PI3K.[3]
Data Presentation: Inhibitory Activity and Effective Concentrations
The following tables summarize the in vitro inhibitory activity of PI-103 against its primary targets and provide a range of effective concentrations used in various cell lines and assays.
Table 1: In Vitro Inhibitory Activity of PI-103 (IC50 values)
| Target | IC50 (nM) |
| p110α (PI3Kα) | 2 - 8 |
| p110β (PI3Kβ) | 3 - 88 |
| p110δ (PI3Kδ) | 3 - 48 |
| p110γ (PI3Kγ) | 15 - 150 |
| mTORC1 | 20 - 30 |
| mTORC2 | 83 |
| DNA-PK | 2 - 23 |
Note: IC50 values can vary depending on the assay conditions.[1][2][4]
Table 2: Effective Concentrations of PI-103 in Cell Culture
| Cell Line | Assay Type | Concentration Range | Incubation Time | Outcome |
| U87MG (Glioblastoma) | Cell Death (LDH Assay) | 0.5 µM | 24 hours | Quantification of cell death |
| U87MG (Glioblastoma) | Western Blot (p-Akt inhibition) | 0.05 - 0.1 µM | 24 hours | IC50 for p-Akt inhibition |
| UCH-1 (T-cell Lymphoma) | Apoptosis Assay | 0.1 - 10 µM | 24 hours | Induction of apoptosis |
| UCH-1 (T-cell Lymphoma) | Growth Inhibition | 0.01 - 10 µM | 6 days | Dose-dependent inhibition of proliferation |
| A549 (Lung Carcinoma) | Growth Inhibition | 0.18 - 4 µM | 48 - 72 hours | IC50 for antiproliferative activity |
| H460 (Lung Carcinoma) | Growth Inhibition | 0.5 µM | 72 hours | ~60% inhibition of cell number |
| Huh7 (Hepatocellular Carcinoma) | Proliferation (MTT Assay) | 2 µM | 48 hours | 56% inhibition of EGF-stimulated proliferation |
| Huh7 (Hepatocellular Carcinoma) | Western Blot | 2 µM | 1 hour | Inhibition of mTOR, S6K, and Akt phosphorylation |
| HT29 (Colon Carcinoma) | Western Blot | Not specified | 24 hours | Decreased p-Akt and p-4E-BP1 expression |
| HCT-116 (Colon Carcinoma) | Western Blot | Not specified | 24 hours | Decreased p-Akt, p-S6, and p-4E-BP1 expression |
This table provides a selection of reported effective concentrations. The optimal concentration for a specific cell line and experiment should be determined empirically.[1][2][4][5][6][7]
Experimental Protocols
Preparation of PI-103 Stock Solution
-
Reconstitution : PI-103 is typically supplied as a solid. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. A common stock concentration is 10 to 24 mg/mL.[1] For example, to make a 10 mM stock solution (Molecular Weight: 348.36 g/mol ), dissolve 3.48 mg of PI-103 in 1 mL of DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months.[4]
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a study on Huh7 hepatocellular carcinoma cells.[5]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Serum Starvation (Optional) : If studying the effects of growth factors, replace the medium with low-serum (e.g., 1% FBS) medium and incubate for another 24 hours.
-
Treatment : Add PI-103 at the desired final concentrations. Include a vehicle control (DMSO, typically <0.1% final concentration). If applicable, add growth factors (e.g., EGF).
-
Incubation : Incubate the plate for 48 to 72 hours.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization : Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., 20% SDS in 50% N,N-Dimethylformamide or DMSO) to each well.
-
Measurement : Incubate for 2 hours at 37°C to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Pathway Modulation
This protocol allows for the assessment of PI-103's effect on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[5][8]
-
Cell Treatment : Plate cells in 6-well plates or 100 mm dishes and grow to ~70-80% confluency. Treat the cells with various concentrations of PI-103 for the desired time (e.g., 1, 24, or 48 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Transfer : Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K [label="S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI103 [label="PI-103", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [color="#4285F4"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> Akt [color="#4285F4"]; mTORC2 -> Akt [color="#4285F4"]; Akt -> mTORC1 [color="#4285F4"]; Akt -> Survival [color="#4285F4"]; mTORC1 -> S6K [color="#4285F4"]; mTORC1 -> fourEBP1 [color="#4285F4"]; S6K -> Proliferation [color="#4285F4"]; fourEBP1 -> Proliferation [style=dashed, arrowhead=tee, label="|", color="#4285F4", fontcolor="#4285F4"];
// Inhibition PI103 -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; PI103 -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold]; PI103 -> mTORC2 [arrowhead=tee, color="#EA4335", style=bold]; } PI-103 inhibits the PI3K/Akt/mTOR signaling pathway.
// Edges prep_stock -> treat_cells; seed_cells -> treat_cells; treat_cells -> incubate; incubate -> proliferation_assay; incubate -> western_blot; incubate -> apoptosis_assay; } General experimental workflow for using PI-103.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways | Anticancer Research [ar.iiarjournals.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for PI-103 Hydrochloride in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-103 Hydrochloride is a potent, cell-permeable, ATP-competitive inhibitor of Class IA phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (B549165) (mTOR). It acts as a dual inhibitor, targeting multiple components of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer. Western blotting is a fundamental technique to elucidate the effects of PI-103 on this pathway by measuring the phosphorylation status and total protein levels of key downstream effectors. These application notes provide detailed protocols and supporting information for the use of this compound in Western blotting experiments.
Mechanism of Action
PI-103 inhibits the p110 isoforms of PI3K (α, β, δ, and γ) as well as both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2] Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby blocking the recruitment and activation of downstream kinases such as AKT. By directly inhibiting mTORC1 and mTORC2, PI-103 also prevents the phosphorylation of key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth, and AKT at Ser473, respectively.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| p110α (PI3Kα) | 2[2] |
| p110β (PI3Kβ) | 3[2] |
| p110δ (PI3Kδ) | 3[2] |
| p110γ (PI3Kγ) | 15[2] |
| mTOR | 30[2] |
| DNA-PK | 23[2] |
Table 2: Recommended Antibody Panel for Western Blotting
| Target Protein | Phosphorylation Site (if applicable) | Expected Molecular Weight (kDa) | Function/Pathway Readout | Recommended Antibody Source |
| AKT | Ser473 | ~60 | mTORC2 activity | Cell Signaling Technology |
| AKT | Thr308 | ~60 | PDK1 activity | Cell Signaling Technology |
| Total AKT | - | ~60 | Loading control | Cell Signaling Technology |
| p70 S6 Kinase (S6K) | Thr389 | 70/85 | mTORC1 activity | Cell Signaling Technology |
| Total p70 S6 Kinase | - | 70/85 | Loading control | Cell Signaling Technology |
| S6 Ribosomal Protein | Ser235/236 | ~32 | S6K activity | Cell Signaling Technology |
| Total S6 Ribosomal Protein | - | ~32 | Loading control | Cell Signaling Technology |
| 4E-BP1 | Thr37/46 | 17-20 | mTORC1 activity | Cell Signaling Technology |
| Total 4E-BP1 | - | 17-20 | Loading control | Cell Signaling Technology |
| β-Actin | - | ~42 | Loading control | Multiple vendors |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
PI-103 Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. Further dilutions should be made in cell culture medium immediately before use.
-
Cell Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of PI-103 (e.g., 0.1, 0.5, 1, 5, 10 µM) for a fixed time point (e.g., 1, 3, or 24 hours).[3][4]
-
For time-course experiments, treat cells with a fixed concentration of PI-103 (e.g., 1 µM) for various durations (e.g., 0.5, 1, 3, 6, 12, 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest PI-103 treatment.
-
Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification
-
Assay Selection: Use a standard protein quantification assay such as the bicinchoninic acid (BCA) assay or Bradford assay to determine the protein concentration of each sample.
-
Procedure: Follow the manufacturer's instructions for the chosen assay.
-
Normalization: Based on the determined concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8).[5]
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Run the gel in 1x running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS) at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
-
Ensure complete transfer by staining the membrane with Ponceau S solution.
-
-
Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (e.g., β-actin or total protein).
-
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by PI-103.
Caption: Experimental workflow for Western blotting with PI-103.
References
- 1. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurodiagnostico.com [eurodiagnostico.com]
- 5. bio-rad.com [bio-rad.com]
- 6. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with PI-103
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). The following sections detail recommended dosages, administration protocols, and pharmacokinetic data derived from various animal studies. This document aims to serve as a valuable resource for designing and executing in vivo experiments involving PI-103.
Introduction
PI-103 is a synthetic, cell-permeable small molecule that potently and ATP-competitively inhibits Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and mTOR complexes (mTORC1 and mTORC2).[1][2] Its dual inhibitory action on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism, has made it a valuable tool in cancer research.[3][4] However, its rapid in vivo metabolism and poor oral bioavailability are important considerations for experimental design.[5][6]
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and pharmacokinetic parameters of PI-103 reported in various in vivo animal studies.
Table 1: PI-103 In Vivo Dosage and Administration in Murine Models
| Animal Model | Dosage | Administration Route | Dosing Frequency | Vehicle | Study Outcome | Reference(s) |
| Nude mice with U87MG glioblastoma xenografts | 5 mg/kg | Intraperitoneal (i.p.) | Daily | 50% DMSO | Cytostatic effect, decreased tumor size by 4-fold after 18 days. | [2][7] |
| NCr athymic mice with U87MG glioblastoma xenografts | 40 or 70 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Not specified | Dose-dependent inhibition of tumor growth. | [8] |
| NCr athymic mice with U87MG glioblastoma xenografts | 100 mg/kg | Intraperitoneal (i.p.) | Two doses, 12 hours apart | Not specified | Significant decrease in Akt phosphorylation in tumors. | [8] |
| Immunocompetent mice with melanoma | Not specified | Not specified | Not specified | Not specified | PI-103 induced immunosuppression and promoted in vivo tumor growth. | [9] |
Table 2: Pharmacokinetic Parameters of PI-103 in Mice
| Parameter | Value | Animal Model | Administration Route & Dose | Notes | Reference(s) |
| Oral Bioavailability | None detected | Mice | 10 mg/kg (oral gavage) | PI-103 is not orally bioavailable. | [5] |
| Area Under the Curve (AUC) in Plasma | 9.7 ng/mL*h | Mice | 10 mg/kg (i.p.) | Demonstrates low systemic exposure after IP injection. | [5] |
| Metabolism | Rapid | Mice | Not specified | PI-103 is rapidly metabolized in vivo, primarily via glucuronidation.[8] | [5] |
| Plasma vs. Tumor Concentration | Higher concentrations found in tumors compared to plasma after i.p. injection. | NCr athymic mice with U87MG xenografts | 40 and 70 mg/kg (i.p.) | Suggests some level of tumor accumulation. | [8] |
Experimental Protocols
Protocol 1: Preparation of PI-103 for Intraperitoneal Administration
This protocol provides a general method for preparing PI-103 for in vivo studies. The specific formulation may need to be optimized based on the experimental requirements.
Materials:
-
PI-103 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH2O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of PI-103 in DMSO. For example, to create a 20 mg/mL stock solution, dissolve 20 mg of PI-103 in 1 mL of DMSO. Vortex until fully dissolved.
-
For a final injection volume of 1 mL, add 50 µL of the 20 mg/mL PI-103 stock solution to 400 µL of PEG300.[2]
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and vortex again until clear.[2]
-
Add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL.[2]
-
Vortex the final solution thoroughly before administration. It is recommended to prepare this working solution fresh on the day of use.[10]
Alternative Formulation for Suspension: For oral administration, a homogenous suspension can be prepared by mixing PI-103 in a solution of Carboxymethylcellulose sodium (CMC-Na). For example, a 5 mg/mL suspension can be made by adding 5 mg of PI-103 to 1 mL of CMC-Na solution and mixing evenly.[11]
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering PI-103 via intraperitoneal injection in mice.
Materials:
-
Prepared PI-103 solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[1]
-
70% ethanol
-
Gauze pads
-
Appropriate animal restraint device
Procedure:
-
Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Tilt the mouse's head slightly downwards to allow the abdominal organs to shift cranially.[1]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[1]
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.[12]
-
Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.[1]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, discard the syringe and prepare a new injection.[12]
-
Slowly inject the PI-103 solution. The maximum recommended injection volume for a mouse is typically <10 mL/kg.[1]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Protocol 3: Murine Xenograft Tumor Model
This protocol describes a general workflow for establishing a subcutaneous xenograft model to test the efficacy of PI-103.
Materials:
-
Cancer cell line of interest (e.g., U87MG human glioblastoma cells)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of injection, harvest the cells and resuspend them in sterile PBS or serum-free medium at the desired concentration (e.g., 2 million cells per 100 µL).
-
Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.[13]
-
Allow the tumors to grow to a palpable size (e.g., 50-150 mm³).[11][13]
-
Measure the tumor volume regularly using calipers with the formula: (Length x Width²) / 2.
-
Once tumors reach the desired average size, randomize the mice into treatment and control groups.[13]
-
Administer PI-103 or the vehicle control to the respective groups according to the chosen dosage and schedule.
-
Continue to monitor tumor growth and the general health of the animals throughout the study.
Visualizations
Signaling Pathway of PI-103 Inhibition
Caption: PI-103 inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo xenograft study with PI-103.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a bioavailable boron-containing PI-103 Bioisostere, PI-103BE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eurodiagnostico.com [eurodiagnostico.com]
- 8. researchgate.net [researchgate.net]
- 9. The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PI-103 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), in preclinical xenograft models. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on available research.
Mechanism of Action
PI-103 is a multi-targeted inhibitor that primarily targets the p110α, p110β, p110δ, and p110γ isoforms of PI3K, as well as mTORC1 and mTORC2 complexes.[1][2] It also demonstrates inhibitory activity against DNA-dependent protein kinase (DNA-PK).[2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[4][5] By inhibiting both PI3K and mTOR, PI-103 can effectively block this pathway at two key nodes, leading to the inhibition of tumor cell proliferation, induction of apoptosis, and suppression of tumor growth.[5][6] In some contexts, PI-103 has been shown to be cytostatic, inducing a G1 phase cell cycle arrest.[5]
Signaling Pathway
The following diagram illustrates the primary signaling pathways targeted by PI-103.
Caption: PI-103 inhibits the PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary
The following table summarizes the reported efficacy of PI-103 in various xenograft models.
| Tumor Type | Cell Line | Animal Model | Dosage and Administration | Treatment Duration | Outcome | Reference |
| Glioblastoma | U87MG:ΔEGFR | Balb/c nu/nu mice | 5 mg/kg, i.p. | 18 days | 4-fold decrease in average tumor size | [1] |
| Melanoma | Primary melanoma cell lines | Immunocompetent mice | Not specified | Not specified | Promoted in vivo tumor growth and inhibited apoptosis | [7] |
| Glioblastoma | U87MG | Athymic mice | 40 or 70 mg/kg, i.p. daily | 14 days | Dose-dependent tumor growth inhibition | [8] |
| Glioblastoma | U87MG | Athymic mice | 100 mg/kg, i.p. (2 doses, 12h apart) | 2 days | Significant drop in p-AKT levels in tumors | [8][9] |
| Ovarian Cancer | IGROV-1 | Not specified | Not specified | Not specified | 80% growth inhibition with GDC-0941 (a derivative) | [10] |
Experimental Protocols
Preparation of PI-103 for In Vivo Administration
Materials:
-
PI-103 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile ddH2O (double-distilled water)
Protocol:
-
Prepare a stock solution of PI-103 in DMSO (e.g., 20 mg/mL).
-
To prepare the working solution for injection, first add the required volume of the DMSO stock solution to PEG300. Mix until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add sterile ddH2O to reach the final desired concentration and volume.
-
The final vehicle composition should be, for example, 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1]
-
The mixed solution should be used immediately for optimal results.[1]
Xenograft Model Establishment and Treatment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Matrigel (optional)
-
Immunocompromised mice (e.g., Balb/c nu/nu or SCID)
-
PI-103 solution
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Animal Randomization and Treatment:
-
Monitoring and Endpoint:
-
Monitor animal health, body weight, and food and water intake throughout the study.[1]
-
Continue treatment and tumor measurements for the planned duration of the experiment.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Experimental Workflow
Caption: A typical workflow for a PI-103 xenograft study.
Important Considerations
-
Toxicity: While some studies report no obvious signs of toxicity at certain doses,[1] it is crucial to monitor for adverse effects, especially at higher concentrations.
-
Immunosuppression: One study reported that PI-103 induced immunosuppression in an immunocompetent mouse model, which paradoxically promoted in vivo tumor growth.[7] This highlights the importance of selecting the appropriate animal model based on the research question.
-
Pharmacokinetics: PI-103 can be rapidly metabolized, primarily through glucuronidation.[10] This may necessitate specific dosing schedules to maintain effective concentrations in the tumor tissue.
-
Combination Therapies: PI-103 has been investigated in combination with other agents, such as sorafenib, where it has shown synergistic effects in vitro.[6] However, in vivo outcomes of combination therapies can be complex and require careful evaluation.[7]
This document is intended as a guide and specific experimental parameters may need to be optimized for different cell lines and research objectives.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI-103 Treatment in Cell Cycle Arrest Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-103 is a potent, cell-permeable small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1] Specifically, it acts as a dual inhibitor of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and growth.[3][4] In many types of cancer, this pathway is hyperactivated, leading to uncontrolled cell division.[4] PI-103 has been shown to induce cell cycle arrest, primarily in the G1 phase, making it a valuable tool for cancer research and drug development.[1][5] These application notes provide detailed protocols for utilizing PI-103 to induce and analyze cell cycle arrest in cancer cell lines.
Mechanism of Action
PI-103 exerts its effects by competitively binding to the ATP-binding site of PI3K and mTOR kinases, thereby inhibiting their catalytic activity.[6] Inhibition of PI3K prevents the phosphorylation of Akt (also known as protein kinase B), a key downstream effector.[4] Concurrently, inhibition of mTORC1 and mTORC2 disrupts the regulation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.[3] The combined blockade of these pathways leads to the downregulation of proteins essential for cell cycle progression, such as cyclin D1, ultimately resulting in G1 phase arrest.[7]
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of PI-103
| Target | IC50 (nM) |
| PI3K p110α | 8[1] |
| PI3K p110β | 88[1] |
| PI3K p110δ | 48[1] |
| PI3K p110γ | 150[1] |
| mTORC1 | 20[1] |
| mTORC2 | 83[1] |
| DNA-PK | 2[1] |
Table 2: Effective Concentrations of PI-103 for Inducing Cell Cycle Arrest
| Cell Line | Concentration | Treatment Duration | Observed Effect |
| U87MG (Glioblastoma) | 0.5 µM[2] | 24 hours[2] | G1 arrest with a decrease in S phase[7] |
| Various Cancer Cell Lines | 0.01 - 20 µM | 24 hours | Decreased cellular ATP levels (cytostatic effect)[5] |
| IGROV-1 (Ovarian Cancer) | 18-38 nM (IC50 for Akt phosphorylation inhibition) | 2-8 hours | Inhibition of PI3K pathway |
Signaling Pathway Diagram
Caption: PI-103 inhibits PI3K and mTOR, leading to G1 cell cycle arrest.
Experimental Protocols
Protocol 1: Cell Culture and PI-103 Treatment
This protocol describes the general procedure for treating adherent cancer cells with PI-103.
Materials:
-
Cancer cell line of interest (e.g., U87MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PI-103 (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment. Incubate overnight to allow for attachment.
-
PI-103 Preparation: Prepare fresh dilutions of PI-103 in complete growth medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., <0.1%).
-
Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the desired concentration of PI-103 or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., flow cytometry or Western blotting). For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension to obtain a cell pellet.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.[8][9]
Materials:
-
PI-103 treated and control cell pellets
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the cell pellet in 1 ml of cold PBS. While gently vortexing, add 4 ml of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).[10]
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[9]
-
Staining: Resuspend the cell pellet in 0.5 ml of PI staining solution.[9]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[11]
-
Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000-20,000 events per sample.[11] Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. medicine.uams.edu [medicine.uams.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for PI-103 in Glioblastoma Cells
These application notes provide detailed protocols for investigating the effects of PI-103, a dual inhibitor of PI3K and mTOR, on glioblastoma (GBM) cells. The following protocols for cell viability assays, western blotting, and cell cycle analysis are intended for researchers, scientists, and drug development professionals.
Introduction
Glioblastoma is an aggressive and challenging-to-treat primary brain tumor characterized by aberrant signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3] PI-103 is a potent small molecule inhibitor that targets both Class I PI3K and mTOR kinases, making it a valuable tool for preclinical research in glioblastoma.[4][5] This document outlines key experimental procedures to assess the efficacy of PI-103 in glioblastoma cell lines.
Data Presentation
Table 1: IC50 Values of PI-103 in Glioblastoma Cell Lines
| Cell Line | PTEN Status | IC50 (µM) | Treatment Duration | Reference |
| U87MG | Mutant | 0.05 - 0.1 | 24 hours | [1] |
| LN229 | Wild-type | 0.05 - 0.1 | 24 hours | [1] |
| U118MG | Mutant | 0.06 | Not Specified | [3] |
| U138MG | Mutant | 1.0 | Not Specified | [3] |
Table 2: Effect of PI-103 on Cell Cycle Distribution in U87MG Glioblastoma Cells
| Treatment | % G0/G1 | % S | % G2/M | Reference |
| DMSO (Control) | 52 | 31 | 17 | [1] |
| PI-103 (0.5 µM, 24h) | G1 arrest | Decrease in S phase | - | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of PI-103 on the metabolic activity of glioblastoma cells, which is an indicator of cell viability.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, LN229)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PI-103 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of PI-103 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the PI-103 dilutions or vehicle control (DMSO in medium) to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Leave the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
This protocol is used to analyze the effect of PI-103 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and the ribosomal protein S6.
Materials:
-
Glioblastoma cells
-
PI-103
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of PI-103 or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to determine the effect of PI-103 on the cell cycle distribution of glioblastoma cells.
Materials:
-
Glioblastoma cells
-
PI-103
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates and treat with PI-103 or vehicle control for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at 4°C for at least 1 hour (or store at -20°C for longer periods).[2]
-
Centrifuge the cells to remove the ethanol and wash them twice with PBS.[2]
-
Resuspend the cell pellet in PI staining solution.[4]
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000-20,000 events per sample.[4]
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI-103.
References
- 1. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for PI-103 in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-103 is a potent and selective dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various malignancies, including leukemia, where it plays a crucial role in cell proliferation, survival, and differentiation.[3][4] PI-103's ability to simultaneously target both PI3K and mTOR makes it a valuable tool for investigating the therapeutic potential of dual pathway inhibition in leukemia and a promising candidate for drug development. These application notes provide a comprehensive overview of PI-103's use in leukemia research, including its mechanism of action, effects on leukemic cells, and detailed protocols for key experimental assays.
Mechanism of Action
PI-103 exerts its anti-leukemic effects by inhibiting the kinase activity of both PI3K and mTOR. PI3K is responsible for converting phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a second messenger that activates downstream effectors, most notably the serine/threonine kinase AKT.[3] Activated AKT, in turn, regulates a multitude of cellular processes that promote cell survival and proliferation.
mTOR, a serine/threonine kinase, exists in two distinct complexes: mTORC1 and mTORC2.[5] mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in the full activation of AKT.[3][5] By inhibiting both PI3K and mTOR, PI-103 effectively shuts down this critical signaling cascade, leading to the suppression of leukemic cell growth and survival.
Data Presentation
Inhibitory Activity of PI-103
The following table summarizes the half-maximal inhibitory concentrations (IC50) of PI-103 against various isoforms of PI3K and mTOR complexes, demonstrating its potent and broad-spectrum inhibitory profile.
| Target | IC50 (nM) |
| p110α | 2 - 8 |
| p110β | 3 - 88 |
| p110δ | 3 - 48 |
| p110γ | 15 - 150 |
| mTORC1 | 20 - 30 |
| mTORC2 | 83 |
| DNA-PK | 2 - 23 |
Data compiled from multiple sources.[1][6][7][8]
Effects of PI-103 on Leukemia Cells
The cellular effects of PI-103 have been characterized in both leukemia cell lines and primary patient samples. A summary of these effects is presented below.
| Cell Type | Observed Effects |
| Leukemia Cell Lines | - Primarily cytostatic[2] - Induction of G1 phase cell cycle arrest[2][9] |
| Primary AML Blast Cells | - Inhibition of leukemic proliferation[2] - Induction of mitochondrial apoptosis[2][9] - Reduced clonogenicity of leukemic progenitors[2] |
| Leukemic Stem Cells (LSCs) | - Induction of apoptosis[2] |
| Normal CD34+ Cells | - Moderate effects on clonogenic and proliferative properties[2] - No significant induction of apoptosis[2] |
Mandatory Visualizations
Caption: PI-103 inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for PI-103 evaluation in leukemia.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of PI-103 on the viability of leukemia cells.
Materials:
-
Leukemia cell suspension
-
Complete culture medium
-
PI-103 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL for cell lines or 1 x 10^6 cells/mL for primary samples in a final volume of 100 µL per well.[10]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of PI-103 in complete culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection of apoptosis in leukemia cells treated with PI-103 using flow cytometry.
Materials:
-
Leukemia cells treated with PI-103
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of leukemia cells treated with PI-103.
Materials:
-
Leukemia cells treated with PI-103
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.[12]
-
Fix the cells by adding the cell pellet to 5 mL of cold 70% ethanol dropwise while vortexing.[13]
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 1 mL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following PI-103 treatment.
Materials:
-
Leukemia cells treated with PI-103
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Prepare protein lysates by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Colony-Forming Unit (CFU) Assay
This assay assesses the effect of PI-103 on the clonogenic potential of leukemic progenitor cells.
Materials:
-
Leukemia cells (primary samples or cell lines)
-
PI-103
-
Semi-solid methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines
-
35 mm culture dishes
-
Humidified incubator
Procedure:
-
Prepare a single-cell suspension of leukemia cells.
-
Mix the cells with the methylcellulose (B11928114) medium containing different concentrations of PI-103 or vehicle control.
-
Plate the cell mixture into 35 mm culture dishes.
-
Incubate the dishes in a humidified incubator at 37°C and 5% CO2 for 10-14 days.[14]
-
Enumerate the colonies under an inverted microscope. Colonies are typically defined as clusters of >40 cells.
-
Compare the number and size of colonies in the PI-103-treated groups to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 4. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. kumc.edu [kumc.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. stemcell.com [stemcell.com]
Application Notes and Protocols for Studying PI3K/Akt Signaling Using PI-103
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. PI-103 is a potent and well-characterized small molecule inhibitor that targets multiple components of this pathway, primarily the p110 isoforms of PI3K and the mammalian target of rapamycin (B549165) (mTOR). These application notes provide a comprehensive guide for utilizing PI-103 as a tool to investigate the PI3K/Akt signaling cascade. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Mechanism of Action of PI-103
PI-103 is a cell-permeable, ATP-competitive inhibitor of Class I PI3K isoforms and mTOR complexes (mTORC1 and mTORC2).[1][2] By targeting these key kinases, PI-103 effectively blocks the downstream signaling cascade, leading to the inhibition of Akt phosphorylation and the modulation of various cellular processes.
Quantitative Data for PI-103
The inhibitory activity of PI-103 against various kinases and its effect on cell viability are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of PI-103 against PI3K Isoforms and Other Kinases
| Target | IC50 (nM) |
| p110α | 8[2] |
| p110β | 88[2] |
| p110δ | 48[2] |
| p110γ | 150[2] |
| mTORC1 | 20[2] |
| mTORC2 | 83[2] |
| DNA-PK | 2[2] |
Table 2: Cellular Activity of PI-103 in Various Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Incubation Time |
| U87MG (Glioblastoma) | Cell Death (LDH) | 0.5 | 24 hours[3] |
| A549 (Lung Carcinoma) | Cytotoxicity (ATP-based) | ~2 (for 20-50% viability loss) | 24 hours[4] |
| SKOV3 (Ovarian Cancer) | Proliferation (CCK8) | >0.35 (for significant inhibition) | 24, 48, 72 hours |
Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway and highlights the points of inhibition by PI-103.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of PI-103 on the PI3K/Akt signaling pathway.
Detailed Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol describes how to assess the phosphorylation status of Akt at Serine 473 (a key indicator of Akt activation) in cells treated with PI-103.
Materials:
-
Cell culture reagents
-
PI-103 (dissolved in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of PI-103 (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 1, 6, 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to an equal amount of protein (e.g., 20-30 µg) from each sample and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Cell Viability (MTT) Assay
This protocol is for determining the effect of PI-103 on cell viability and calculating its IC50 value.
Materials:
-
Cell culture reagents
-
PI-103 (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Allow cells to attach and grow overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of PI-103 in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of PI-103 (e.g., 0.01 to 20 µM) to the wells. Include a DMSO-only vehicle control and a no-cell (media only) blank control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the PI-103 concentration and determine the IC50 value using a suitable software.
-
In Vitro PI3K Kinase Assay
This protocol describes a general method to measure the direct inhibitory effect of PI-103 on the enzymatic activity of PI3K isoforms using a commercially available ADP-Glo™ Kinase Assay Kit (Promega) as an example.
Materials:
-
Recombinant human PI3K enzymes (e.g., p110α/p85α, p110β/p85α, etc.)
-
PI-103 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Kinase reaction buffer
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of PI-103 in the kinase reaction buffer. A suggested starting concentration range for a dose-response curve is 0.1 nM to 10 µM.
-
-
Kinase Reaction Setup:
-
In a white assay plate, add the recombinant PI3K enzyme, the lipid substrate (PIP2), and the diluted PI-103 or vehicle control (DMSO).
-
Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for the specific PI3K isoform, if known, or a standard concentration (e.g., 10 µM).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.
-
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of PI-103 relative to the vehicle control.
-
Plot the percent inhibition against the log of the PI-103 concentration and determine the IC50 value using a suitable software.
-
Conclusion
PI-103 is a valuable pharmacological tool for dissecting the complex roles of the PI3K/Akt/mTOR signaling pathway in various biological and pathological contexts. The protocols and data provided in these application notes offer a robust framework for researchers to design and execute experiments aimed at understanding the intricacies of this critical signaling network and for the initial characterization of novel inhibitors. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PI-103 Hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of PI-103 Hydrochloride. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, ATP-competitive inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). It strongly inhibits p110α, p110β, p110δ, and p110γ isoforms of PI3K, as well as both mTORC1 and mTORC2 complexes.[1] It also inhibits DNA-PK.[1] This dual inhibition allows for the comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, which is critical in regulating cell growth, proliferation, survival, and metabolism.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to three years.[2] Stock solutions in DMSO can be stored at -20°C for up to two months, though some suppliers recommend storage for up to six months at -80°C.[1][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes. Aqueous solutions are not stable and should be prepared fresh for each experiment.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is most soluble in dimethyl sulfoxide (B87167) (DMSO). It is poorly soluble in aqueous solutions such as water and phosphate-buffered saline (PBS), and it is also reported to be insoluble in ethanol.[1][4] For detailed solubility data, please refer to the table below.
Data Presentation: Solubility Profile
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 7.7 - 24 | 20 - 68.89 | May require sonication and warming to fully dissolve. Use fresh, anhydrous DMSO.[4] |
| Water | < 0.1 | Insoluble | [1] |
| Ethanol | Insoluble | Insoluble | [4] |
| PBS | Poorly soluble | Poorly soluble | Recommended to first dissolve in DMSO then dilute in PBS.[1] |
Molecular Weight of this compound: 384.82 g/mol
Troubleshooting Guide
Issue 1: My this compound powder will not dissolve in DMSO.
-
Potential Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Ensure you are not exceeding the maximum solubility (up to 24 mg/mL).[4]
-
Use fresh, anhydrous (water-free) DMSO, as it is hygroscopic and absorbed moisture can reduce solubility.
-
Gently warm the solution to 37°C and use a sonicator bath for a short period to aid dissolution.
-
Vortex the solution vigorously.
-
Issue 2: A precipitate forms immediately when I add my DMSO stock solution to my aqueous cell culture medium.
-
Potential Cause: This is a common issue with hydrophobic compounds known as "crashing out," where the compound is not soluble in the aqueous medium upon dilution of the DMSO.
-
Solution:
-
Reduce Final Concentration: The final concentration of this compound in your medium may be too high. Try lowering the final concentration.
-
Two-Step Dilution: Prepare an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium. For example, add 1 µL of a 10 mM stock to 99 µL of medium to make a 100 µM intermediate solution. Then, add this intermediate solution to the rest of your medium.[5]
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even distribution.[5]
-
Lower DMSO Percentage: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent effects and potential toxicity.[5]
-
Issue 3: I observe a precipitate in my cell culture plates after a few hours of incubation.
-
Potential Cause: The compound may be unstable in the culture medium over time, or it could be interacting with components in the serum.
-
Solution:
-
Prepare Fresh: Always prepare the final working solution of this compound immediately before adding it to your cells.
-
Serum Considerations: If you are using serum-free medium, the likelihood of precipitation may increase. While serum can sometimes help solubilize hydrophobic compounds, it can also contain components that interact with your compound. If your experiment allows, a low percentage of serum (e.g., 1-2%) might be beneficial.[5]
-
Visual Inspection: Always visually inspect your solutions and culture plates for any signs of precipitation before and during your experiment.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer and sonicator bath
Methodology:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution (MW: 384.82), you will need 3.85 mg.
-
Carefully weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is dissolved.
-
If necessary, warm the tube to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Methodology (for a final concentration of 10 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize precipitation, it is recommended to perform a serial dilution.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium in a sterile tube. This will give you a 100 µM solution. Mix gently by pipetting.
-
Add the required volume of the 100 µM intermediate solution to your cell culture plates containing pre-warmed medium to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.
Protocol 3: Preparation of a Formulation for In Vivo Studies
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Methodology (for a clear solution with ≥ 1.05 mg/mL solubility): [6]
-
Prepare a stock solution of this compound in DMSO (e.g., 10.5 mg/mL).
-
The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare 1 mL of the final formulation: a. In a sterile tube, add 400 µL of PEG300. b. To the PEG300, add 100 µL of the 10.5 mg/mL this compound DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 to the mixture and mix until the solution is clear. d. Add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
This working solution should be prepared fresh on the day of use. If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
Mandatory Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and PI-103 Inhibition.
Caption: Troubleshooting Workflow for this compound Solubility.
References
Navigating PI-103 Stability: A Technical Support Guide for Researchers
For researchers and drug development professionals utilizing the potent PI3K/mTOR inhibitor, PI-103, ensuring its stability throughout experimental workflows is paramount to achieving reliable and reproducible results. This technical support center provides essential guidance on the stability of PI-103 in various solvents and temperatures, offering troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving PI-103?
A1: PI-103 is most effectively dissolved in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2] It exhibits good solubility in these organic solvents, with concentrations of approximately 10 mg/mL to 24 mg/mL being achievable.[1][3] It is important to use fresh, anhydrous DMSO, as the presence of moisture can negatively impact the solubility of the compound.[3][4]
Q2: How should I store PI-103 powder?
A2: As a crystalline solid, PI-103 is stable for at least two to three years when stored at -20°C.[1][3][5] For shorter-term storage, it can be kept at 4°C for up to two years.[5]
Q3: What are the optimal storage conditions for PI-103 in solution?
A3: For long-term stability, PI-103 stock solutions in DMSO or DMF should be stored at -80°C, where they are stable for at least 6 months to a year.[1][3][4][5] For shorter-term storage, aliquots can be kept at -20°C for 1 to 6 months.[3][4][5] It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][4]
Q4: Can I store PI-103 in aqueous solutions?
A4: PI-103 is poorly soluble in aqueous solutions and is not stable for extended periods.[1] It is strongly recommended not to store aqueous solutions of PI-103 for longer than one day.[1] For experiments requiring an aqueous buffer, it is best to first dissolve PI-103 in DMSO or DMF and then dilute this stock solution into the aqueous medium immediately before use.[1]
Q5: My PI-103 solution appears to have precipitated. What should I do?
A5: If you observe precipitation in your PI-103 solution, gently warm the tube to 37°C for 10 minutes and/or sonicate the solution for a short period.[6] This can help to redissolve the compound. Ensure that you are using a high-purity, anhydrous grade of DMSO.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of PI-103 due to improper storage. | Prepare fresh stock solutions from powder. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Low or no inhibitory activity | Incorrect solvent used or PI-103 not fully dissolved. | Ensure PI-103 is dissolved in high-quality, anhydrous DMSO. Use sonication or gentle warming to aid dissolution. |
| Precipitation in aqueous buffer | Poor solubility of PI-103 in aqueous solutions. | Prepare the final aqueous dilution immediately before use from a concentrated DMSO stock. Minimize the final DMSO concentration in your assay. |
PI-103 Stability Data Summary
The following table summarizes the recommended storage conditions and stability of PI-103 based on available data.
| Form | Solvent | Storage Temperature | Duration of Stability |
| Powder | N/A | -20°C | ≥ 2-3 years[1][3][5] |
| Powder | N/A | 4°C | 2 years[5] |
| Solution | DMSO | -80°C | 6 months - 1 year[1][3][4][5] |
| Solution | DMSO | -20°C | 1 - 6 months[3][4][5] |
| Solution | Aqueous Buffer | N/A | Not recommended for storage longer than one day[1] |
Experimental Protocol: Assessing PI-103 Stability
This protocol provides a general framework for assessing the stability of a PI-103 stock solution in DMSO.
1. Preparation of PI-103 Stock Solution:
-
Accurately weigh a known amount of PI-103 powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
2. Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into multiple small-volume, amber-colored microcentrifuge tubes to protect from light.
-
Store the aliquots at the following temperatures: -80°C, -20°C, 4°C, and room temperature.
3. Time-Point Analysis:
-
At designated time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Analyze the concentration and purity of PI-103 in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
4. Data Analysis:
-
Compare the peak area of the PI-103 from the stored samples to the peak area of the time-zero sample.
-
Calculate the percentage of PI-103 remaining at each time point and temperature.
-
A decrease in the peak area over time indicates degradation of the compound.
PI-103 Mechanism of Action: The PI3K/AKT/mTOR Pathway
PI-103 is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK).[6] It effectively blocks signaling through the critical PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.
Caption: PI-103 inhibits the PI3K/AKT/mTOR signaling pathway.
References
troubleshooting PI-103 off-target effects
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PI-103, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR).
Frequently Asked Questions (FAQs)
Q1: What is PI-103 and what are its primary targets?
PI-103 is a synthetic, cell-permeable small molecule of the pyridofuropyrimidine class that potently inhibits Class IA PI3Ks and mTOR kinases (mTORC1 and mTORC2).[1][2][3] It is widely used in cancer research to study the effects of dual pathway blockade.[1][4]
Q2: What are the known "off-targets" of PI-103?
Besides its primary targets in the PI3K/mTOR pathway, PI-103 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), another member of the PI3K-like kinase (PIKK) family, with IC50 values reported in the low nanomolar range.[4][5] This polypharmacology is a critical consideration, as inhibiting DNA-PK can significantly impact cellular responses to DNA damage and radiation.[6][7]
Q3: Why do different sources report varying IC50 values for PI-103?
Discrepancies in reported IC50 values are common and can arise from several factors, including:
-
Assay Type: Different methodologies, such as cell-free biochemical assays (e.g., scintillation proximity, TR-FRET) versus cell-based assays, will yield different values.[8]
-
ATP Concentration: The concentration of ATP used in kinase assays can affect the apparent potency of ATP-competitive inhibitors.
-
Reagent Purity: Variations in the purity of the enzyme or inhibitor can influence results.
-
Supplier Differences: Different commercial suppliers may report values generated from distinct internal assays.
It is crucial to perform in-house dose-response experiments to determine the effective concentration for your specific experimental system.
Q4: What is the recommended solvent and storage condition for PI-103?
PI-103 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[8] For long-term storage, the stock solution should be kept at -20°C or below. It is important to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[8]
Q5: Is PI-103 suitable for in vivo studies?
While PI-103 has been used in xenograft models, its further clinical development has been hampered by poor bioavailability and rapid in vivo metabolism.[2][9] Researchers planning animal studies should be aware of these limitations. Specific formulations, often involving solvents like PEG300 and surfactants like Tween-80, are required for in vivo administration.[5][8]
Quantitative Data: In Vitro Potency of PI-103
The inhibitory potency (IC50) of PI-103 can vary based on the assay conditions and supplier. The following table summarizes reported values from various sources for key targets.
| Target | IC50 (nM) - Source A[4][8] | IC50 (nM) - Source B[5] | IC50 (nM) - Source C[2] |
| PI3Kα (p110α) | 2 | 8 | 8.4 |
| PI3Kβ (p110β) | 3 | 88 | N/A |
| PI3Kδ (p110δ) | 3 | 48 | N/A |
| PI3Kγ (p110γ) | 15 | 150 | 86 |
| mTOR | 30 | 20 (mTORC1) / 83 (mTORC2) | 5.7 |
| DNA-PK | 23 | 2 | 14 |
N/A: Not Available
Troubleshooting Guide
Problem 1: Unexpectedly high cytotoxicity or a surprising lack of effect.
Q: My cells are dying at low concentrations of PI-103, or I'm not seeing the expected cytostatic effect. Why is this happening?
A: This is a common issue stemming from the context-dependent nature of PI3K/mTOR inhibition.
-
Cell-Line Dependency: The cellular response to PI-103 is highly specific to the genetic background of the cell line. Some cell lines undergo G1 cell cycle arrest and a cytostatic response, while others, particularly primary leukemia cells, are driven into mitochondrial apoptosis.[1]
-
On-Target Toxicity: The PI3K/Akt pathway is essential for the survival of many cell types. Potent inhibition of this pathway can lead to apoptosis, which may be an intended on-target effect rather than an off-target one.[10]
-
DNA-PK Inhibition: In experiments involving radiation or other DNA-damaging agents, PI-103's inhibition of DNA-PK can lead to unexpected outcomes. Depending on the cell line's DNA repair capabilities (e.g., p53 status), PI-103 can cause either radiosensitization or, paradoxically, radioresistance.[6][7][11]
-
Dose-Response: It is critical to perform a full dose-response curve (e.g., from 1 nM to 10 µM) to identify the optimal concentration for your cell line, as sensitivity can vary significantly.[4]
Problem 2: Inconsistent results in downstream signaling analysis (e.g., Western Blot).
Q: I am not seeing a consistent decrease in the phosphorylation of Akt (S473/T308) or S6 ribosomal protein, or the inhibition is transient. What could be wrong?
A: This often points to issues with experimental timing or cellular feedback mechanisms.
-
Time Course is Key: The kinetics of pathway inhibition can be rapid and transient. Analyze protein phosphorylation at multiple time points (e.g., 1, 4, 8, and 24 hours) after PI-103 treatment to capture the full dynamics.
-
Feedback Loops: Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of PI3K/Akt signaling.[1] This can result in a rebound of p-Akt levels at later time points, confounding results. Dual inhibition of PI3K and mTOR by PI-103 is designed to prevent this, but residual signaling or other pathways may still be activated.
-
Inhibitor Stability: Ensure that the PI-103 in your cell culture media is stable over the course of your experiment. For long-term experiments (>24 hours), consider replenishing the media with fresh inhibitor.
-
Loading Controls: Always use reliable loading controls (e.g., β-actin, GAPDH) and compare levels of phosphorylated proteins to the total protein levels (e.g., p-Akt vs. total Akt) to ensure changes are due to inhibition, not protein degradation.
Problem 3: My results with PI-103 don't match those from other PI3K/mTOR inhibitors.
Q: I used rapamycin or LY294002 previously and got different results. Why does PI-103 behave differently?
A: The discrepancy arises from their distinct target profiles.
-
PI-103 vs. Rapamycin: Rapamycin and its analogs are allosteric inhibitors that only target mTORC1. PI-103, in contrast, is an ATP-competitive inhibitor that blocks both mTORC1 and mTORC2, in addition to PI3K.[8] This means PI-103 will inhibit mTORC2-mediated phosphorylation of Akt at Ser473, an effect not seen with rapamycin.
-
PI-103 vs. LY294002: While both inhibit PI3K, PI-103 is significantly more potent and also targets mTOR and DNA-PK.[8] LY294002 has its own off-targets and is less specific than modern inhibitors. Therefore, a direct comparison of cellular effects can be misleading.
-
The DNA-PK Factor: Neither rapamycin nor LY294002 potently inhibits DNA-PK. If your experimental model involves DNA damage, the effects of PI-103 will be fundamentally different due to its impact on this critical DNA repair kinase.[2][5]
Key Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
-
Cell Seeding & Treatment: Seed cells in a 6-well plate to reach 70-80% confluency. Treat with serial dilutions of PI-103 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt S473, anti-total Akt, anti-p-S6, anti-total S6, anti-GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of PI-103 in culture medium. Add 100 µL of the diluted compound or vehicle control to the wells. Incubate for the desired period (e.g., 72 hours).[4][12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by PI-103.
Caption: Experimental workflow for troubleshooting unexpected results with PI-103.
References
- 1. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PI-103 Concentration for Maximum Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PI-103 for maximum inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PI-103 and what is its primary mechanism of action?
PI-103 is a potent, cell-permeable, synthetic small molecule that functions as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1][][3] It acts as an ATP-competitive inhibitor, targeting the kinase domains of both PI3K and mTOR.[4] This dual inhibition allows for a more complete blockade of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and other diseases.[3]
Q2: What are the specific isoforms of PI3K and mTOR complexes inhibited by PI-103?
PI-103 exhibits broad-spectrum inhibitory activity against Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2).[5][6][7][8] Its high potency against multiple targets within the pathway makes it a valuable tool for research.[9]
Q3: How should I prepare and store PI-103 stock solutions?
For in vitro experiments, PI-103 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[5] A stock solution of 10 mM in DMSO is commonly used.[4] To prepare, warm the vial to 37°C for 10 minutes and sonicate if necessary to ensure complete dissolution.[10][11] Stock solutions in DMSO can be stored at -20°C for up to two months or at -80°C for up to one year.[4][6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] For in vivo studies, specific formulations involving solvents like PEG300 and Tween80 may be required.[5]
Q4: What is a typical starting concentration for PI-103 in cell culture experiments?
The optimal concentration of PI-103 is highly dependent on the cell line and the specific experimental endpoint. However, a common starting range for in vitro studies is between 0.1 µM and 10 µM.[9][12][13] For example, in some glioblastoma cell lines, significant inhibition of PI3K/Akt and mTORC1 phosphorylation was observed at concentrations as low as 30 nM.[3] In contrast, some leukemia cell lines required 1 µM to block proliferation.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of my target protein (e.g., phosphorylated Akt or S6K).
| Possible Cause | Troubleshooting Step |
| Suboptimal PI-103 Concentration | Perform a dose-response experiment. Test a broad range of PI-103 concentrations (e.g., 10 nM to 20 µM) to determine the IC50 for your specific cell line and target. |
| Incorrect Drug Preparation or Storage | Prepare a fresh stock solution of PI-103 in high-quality, anhydrous DMSO. Ensure proper storage conditions (-20°C or -80°C in aliquots) to prevent degradation. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to PI3K/mTOR inhibitors. Consider using a different inhibitor or combination therapy. |
| Short Incubation Time | The inhibitory effect of PI-103 can be time-dependent. Perform a time-course experiment (e.g., 1, 6, 24, 48 hours) to determine the optimal incubation period. |
| Poor Cell Permeability in Your System | Although PI-103 is generally cell-permeable, specific cell types might have different uptake efficiencies. Verify target inhibition via Western blot or other downstream assays. |
Issue 2: I am observing significant off-target effects or cellular toxicity.
| Possible Cause | Troubleshooting Step |
| PI-103 Concentration is Too High | Reduce the concentration of PI-103. The goal is to inhibit the target pathway effectively with minimal toxicity. A dose-response curve for both efficacy and toxicity is crucial. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. |
| PI-103 also inhibits other kinases | PI-103 is known to inhibit other kinases like DNA-PK at nanomolar concentrations.[6][10] Be aware of this and consider if it could be contributing to the observed phenotype. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of PI-103 (IC50 values)
| Target | IC50 (nM) | Reference |
| p110α | 2 - 8 | [5][6][10] |
| p110β | 3 - 88 | [5][6][10] |
| p110δ | 3 - 48 | [5][6] |
| p110γ | 15 - 150 | [5][6] |
| mTORC1 | 20 - 30 | [5][6] |
| mTORC2 | 83 | [6] |
| DNA-PK | 2 - 23 | [5][6][10] |
Table 2: Exemplary Effective Concentrations of PI-103 in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Reference |
| U87MG (Glioblastoma) | Inhibition of Akt Phosphorylation | 0.5 µM | [9] |
| Leukemic Cell Lines | Inhibition of Proliferation | 1 µM | [3] |
| H460 (NSCLC) | Growth Inhibition (~60%) | 0.5 µM | [10][11] |
| A549 (NSCLC) | Growth Inhibition (~60%) | 2 µM | [10][11] |
| Dalton's Lymphoma Ascites | Pre-treatment | 10 µM | [12][13] |
Experimental Protocols
Protocol 1: Determination of Optimal PI-103 Concentration using a Dose-Response Curve
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
PI-103 Dilution Series: Prepare a serial dilution of PI-103 in your cell culture medium. A typical starting range would be from 10 nM to 20 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of PI-103.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), depending on the cell doubling time and the nature of the assay.
-
Cell Viability/Proliferation Assay: Assess cell viability or proliferation using a suitable method, such as MTT, WST-1, or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability/proliferation against the log of the PI-103 concentration. Use a non-linear regression model to calculate the IC50 value, which represents the concentration of PI-103 that causes 50% inhibition.
Visualizations
Caption: PI-103 inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for determining the optimal PI-103 concentration.
Caption: Troubleshooting logic for lack of PI-103-induced inhibition.
References
- 1. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 3. apexbt.com [apexbt.com]
- 4. PI-103 | 371935-74-9 [amp.chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. PI-103 | CAS:371935-74-9 | Class I PI3K, mTOR and DNA-PK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
how to prevent PI-103 degradation in experiments
Welcome to the technical support center for PI-103. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and efficacy of PI-103 in experimental settings. Find troubleshooting guides and frequently asked questions below to prevent compound degradation and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is PI-103 and what is its mechanism of action?
PI-103 is a potent, cell-permeable, and ATP-competitive inhibitor of multiple enzymes in the PI3K/Akt/mTOR signaling pathway. It is a multi-targeted inhibitor, primarily affecting Class I PI3K isoforms (p110α, β, δ, γ), mammalian Target of Rapamycin (mTORC1 and mTORC2), and DNA-dependent protein kinase (DNA-PK).[1][2] By inhibiting these key kinases, PI-103 blocks downstream signaling, including the phosphorylation of Akt, which is critical for cell proliferation, survival, and growth.[3][4]
Q2: What are the optimal storage conditions for PI-103?
Proper storage is critical to prevent degradation. The recommended conditions depend on the form of the compound. As a solid powder, PI-103 is stable for at least four years when stored desiccated at -20°C.[5] Stock solutions in anhydrous DMSO have different stability profiles. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
Q3: My PI-103 is dissolved in DMSO. How long is it stable?
The stability of PI-103 in DMSO is temperature-dependent. For optimal long-term storage of over a month, aliquots should be kept at -80°C, where they can be stable for up to a year.[1] For shorter-term storage, aliquots are stable for up to one month at -20°C.[1] Avoid storing DMSO stock solutions at room temperature or 4°C for extended periods.
Q4: Can I prepare and store aqueous working solutions of PI-103?
It is strongly advised not to prepare aqueous solutions of PI-103 for storage. The compound has very low solubility in aqueous buffers like PBS and is prone to rapid degradation.[2][5] All working solutions in cell culture media or other aqueous buffers should be prepared fresh from a DMSO stock immediately before each experiment.[1]
Troubleshooting Guide
Issue: I am not observing the expected inhibition of Akt phosphorylation or the desired cellular effect.
This is a common issue often linked to compound inactivity due to degradation. Follow this troubleshooting guide to diagnose the problem.
Step 1: Verify the Integrity of Your PI-103 Solution
Degradation of PI-103 in solution is the most frequent cause of experimental failure.
-
How old is your working solution? Anything other than a freshly prepared solution (made within the hour from a frozen DMSO stock) is a potential source of the problem. Discard the old solution and prepare a new one.
-
How was your DMSO stock solution stored? Confirm that your stock was stored at -80°C or -20°C and that it has not undergone multiple freeze-thaw cycles.[1] If in doubt, use a fresh aliquot or prepare a new stock solution from powder.
-
Is your DMSO anhydrous? PI-103 solubility can be reduced by moisture-absorbing DMSO.[1] Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.
Step 2: Review Your Experimental Protocol
-
Was the final concentration correct? Double-check your dilution calculations. The IC50 values for PI-103 are in the low nanomolar range for its primary targets, but higher concentrations (e.g., 0.5 µM) are often used in cell-based assays to achieve effective pathway inhibition.[5]
-
Was the treatment duration sufficient? While signaling inhibition can be rapid, cellular effects like apoptosis or proliferation arrest may require longer incubation times (e.g., 24-96 hours).[6] However, be aware that the effect of PI-103 can be reversible after the compound is removed.[6]
Step 3: Use Positive and Negative Controls
-
Positive Control: Treat a sensitive cell line (e.g., U87MG or HCT116) with a fresh, validated batch of PI-103 to confirm your assay (like a Western blot for p-Akt) is working correctly.[6]
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as your PI-103 treatment) is essential to ensure the observed effects are not due to the solvent.
Caption: Troubleshooting logic for failed PI-103 experiments.
Data Presentation: Storage and Solubility
For easy reference, the stability and solubility data for PI-103 are summarized below.
Table 1: PI-103 Storage Conditions & Stability
| Form | Solvent | Storage Temperature | Stability Duration | Reference(s) |
|---|---|---|---|---|
| Powder | N/A (solid) | -20°C (desiccated) | ≥ 4 years | [5] |
| Stock Solution | DMSO | -80°C | ~ 1 year | [1] |
| Stock Solution | DMSO | -20°C | ~ 1 month |[1] |
Table 2: PI-103 Solubility
| Solvent | Concentration | Reference(s) |
|---|---|---|
| DMSO | 15-25 mg/mL (~43-72 mM) | [1][2][5][7] |
| DMF | 10 mg/mL (~28.7 mM) | [5] |
| DMSO:PBS (pH 7.2) (1:2) | 0.25 mg/mL (~0.72 mM) | [5] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble |[2] |
Experimental Protocols & Visualizations
PI3K/Akt/mTOR Signaling Pathway
PI-103 exerts its effect by inhibiting PI3K and mTOR. This diagram illustrates the core pathway and the points of inhibition.
Caption: PI-103 inhibits PI3K, mTORC1, and mTORC2.
Protocol: Preparation of PI-103 Stock and Working Solutions
This workflow minimizes the risk of degradation.
-
Prepare 10 mM Stock Solution:
-
Allow the PI-103 powder (MW: 348.36 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 1 mg of PI-103 in 287 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.[7]
-
-
Aliquot and Store Stock Solution:
-
Immediately dispense the 10 mM stock solution into small, single-use aliquots (e.g., 5-10 µL) in low-binding tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
-
-
Prepare Final Working Solution (for cell culture):
-
Retrieve a single aliquot from the -80°C freezer and thaw it quickly.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration immediately before adding it to your cells. For example, to make a 1 µM working solution in 1 mL of media, add 0.1 µL of the 10 mM stock.
-
Mix well by gentle inversion or pipetting.
-
CRITICAL: Do not store PI-103 in cell culture medium. Prepare this solution fresh for every experiment.
-
Caption: Workflow for preparing PI-103 solutions to ensure stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. eurodiagnostico.com [eurodiagnostico.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PI-103 | CAS:371935-74-9 | Class I PI3K, mTOR and DNA-PK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: PI-103 and Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), in non-cancerous cell lines. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PI-103?
A1: PI-103 is a multi-targeted inhibitor that primarily acts on the PI3K/AKT/mTOR signaling pathway.[1][2] It potently inhibits Class IA PI3Ks (p110α, p110β, p110δ, and p110γ) and both mTOR complex 1 (mTORC1) and mTORC2.[2][3] By blocking these key kinases, PI-103 can induce cell cycle arrest, typically at the G1 phase, and inhibit cell proliferation.[1][2]
Q2: Is PI-103 cytotoxic or cytostatic to non-cancerous cells?
A2: In non-cancerous cells, PI-103 is generally considered to be more cytostatic than cytotoxic. For instance, studies on normal human CD34+ hematopoietic stem cells showed that PI-103 did not induce apoptosis but had moderate effects on their proliferation and clonogenic properties.[1] In many cell lines, its primary effect is the inhibition of proliferation and cell cycle arrest rather than inducing cell death.[1][2]
Q3: What is the solubility and stability of PI-103 in cell culture?
A3: PI-103 is soluble in DMSO. For experimental use, it is recommended to prepare a stock solution in DMSO and then dilute it in cell culture medium to the desired final concentration. It is important to note that the final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of PI-103?
A4: Besides its primary targets in the PI3K/mTOR pathway, PI-103 is also known to inhibit DNA-dependent protein kinase (DNA-PK).[2] This should be considered when interpreting experimental results, especially in studies related to DNA damage and repair.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation | 1. PI-103 concentration is too low. 2. The cell line is resistant to PI3K/mTOR inhibition. 3. PI-103 has degraded. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm the activation status of the PI3K/AKT/mTOR pathway in your cell line via Western blot. 3. Use a fresh stock of PI-103. |
| High levels of cell death observed | 1. PI-103 concentration is too high. 2. The cell line is particularly sensitive to PI3K/mTOR inhibition. 3. Solvent (e.g., DMSO) concentration is too high. | 1. Lower the concentration of PI-103. 2. Perform a viability assay (e.g., Trypan Blue) to distinguish between cytostatic and cytotoxic effects. 3. Ensure the final DMSO concentration is non-toxic to your cells. |
| Inconsistent results between experiments | 1. Variability in cell seeding density. 2. Inconsistent PI-103 treatment duration. 3. Passage number of cells is too high, leading to altered phenotype. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Standardize the incubation time with PI-103. 3. Use cells within a consistent and low passage number range. |
| Difficulty in detecting changes in protein phosphorylation by Western blot | 1. Suboptimal antibody quality. 2. Incorrect timing of cell lysis after treatment. 3. Protein degradation during sample preparation. | 1. Use validated phospho-specific antibodies. 2. Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation. 3. Keep samples on ice and use phosphatase and protease inhibitors during cell lysis and protein extraction. |
Quantitative Cytotoxicity Data
The cytotoxic and antiproliferative effects of PI-103 have been evaluated in various cell lines. While extensive data is available for cancer cell lines, information on non-cancerous cell lines is more limited. The following table summarizes available data.
| Cell Line | Cell Type | Assay | Endpoint | IC50 / Effect | Reference |
| Normal CD34+ cells | Human Hematopoietic Stem Cells | Proliferation/Apoptosis | Proliferation/Viability | Moderate effect on proliferation, no apoptosis induced | [1] |
| HEK-293T | Human Embryonic Kidney | Not Specified | Growth Inhibition | >100 µM | [4][5] |
| MCF10A | Human Mammary Epithelial | Western Blot | p-Akt/p-S6 Inhibition | Effective inhibition observed | [6] |
Note: The cytotoxic/cytostatic effects of PI-103 can be highly cell-type dependent. It is recommended to perform a dose-response curve for each specific cell line used in your experiments.
Experimental Protocols
Cytotoxicity Assay (ATP-Based Assay)
This protocol is adapted from a method used to assess the cytotoxicity of PI-103.[7][8]
Materials:
-
96-well clear-bottom tissue culture plates
-
PI-103 stock solution (in DMSO)
-
Cell culture medium
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of PI-103 in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of PI-103. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the ATP-based assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following PI-103 treatment.
Materials:
-
6-well tissue culture plates
-
PI-103 stock solution (in DMSO)
-
Cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of PI-103 for the appropriate duration.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
PI3K/AKT/mTOR Signaling Pathway Inhibition by PI-103
Caption: PI-103 inhibits the PI3K/AKT/mTOR pathway at multiple points.
General Experimental Workflow for Assessing PI-103 Cytotoxicity
Caption: Workflow for evaluating PI-103's effects on non-cancerous cells.
References
- 1. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. A chemical screen in diverse breast cancer cell lines reveals genetic enhancers and suppressors of sensitivity to PI3K isotype-selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PI-103 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the dual PI3K/mTOR inhibitor, PI-103, in their cancer cell experiments.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to PI-103 in my cancer cell line.
Possible Cause 1: Activation of bypass signaling pathways.
Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to compensate for the PI3K/mTOR inhibition. A common bypass mechanism is the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.[1][2]
Suggested Solution:
-
Co-inhibit the MAPK pathway: Treat cells with a combination of PI-103 and a MEK inhibitor (e.g., Trametinib) or a Raf inhibitor (e.g., Sorafenib).[2] This dual blockade can often restore sensitivity.
-
Western Blot Analysis: Probe for phosphorylated levels of MEK and ERK to confirm the activation of the MAPK pathway in your resistant cells compared to the parental, sensitive cells.[2]
Possible Cause 2: Feedback activation of Receptor Tyrosine Kinases (RTKs).
Inhibition of the PI3K/AKT pathway can lead to the upregulation of RTKs such as HER2/HER3.[3][4] This is often mediated by the activation of FOXO transcription factors, which are no longer suppressed by AKT.[3][5] This RTK activation can, in turn, reactivate the PI3K and/or MAPK pathways.
Suggested Solution:
-
RTK Inhibition: Combine PI-103 with an appropriate RTK inhibitor (e.g., Lapatinib for HER2).
-
Phospho-RTK Array: Use a phospho-RTK array to identify which specific receptor tyrosine kinases are hyperactivated in your resistant cell line.
-
Western Blot: Confirm the increased phosphorylation of the identified RTK and downstream effectors.
Possible Cause 3: Upregulation of pro-survival proteins.
Cells may upregulate anti-apoptotic proteins or other pro-survival factors to counteract the effects of PI-103. For instance, overexpression of PIM kinases has been shown to confer resistance to PI3K inhibitors in an AKT-independent manner.[6] Another example is the stabilization of c-MYC, which can be a downstream target of Notch signaling, compensating for the initial PI-103-induced decrease in c-MYC.[1][5]
Suggested Solution:
-
PIM Kinase Inhibition: If PIM kinase overexpression is suspected, consider co-treatment with a pan-PIM inhibitor.
-
Notch Pathway Inhibition: In T-cell acute lymphoblastic leukemia models where Notch signaling is active, combining PI-103 with a Notch inhibitor could be effective.[5]
-
Proteomics/Western Blot: Analyze the expression levels of key survival proteins like PIM kinases, c-MYC, and anti-apoptotic Bcl-2 family members (e.g., Mcl-1, Bcl-2, Bcl-xL) in resistant versus sensitive cells.[7]
Problem 2: PI-103 treatment leads to an unexpected increase in AKT phosphorylation at Ser473.
Possible Cause: Inhibition of the mTORC1/S6K negative feedback loop.
PI-103 inhibits mTORC1, which normally phosphorylates and leads to the degradation of IRS-1 (Insulin Receptor Substrate 1).[1][4] When this negative feedback is blocked, IRS-1 levels can increase, leading to enhanced upstream PI3K signaling and a subsequent paradoxical increase in AKT phosphorylation.[1][4]
Suggested Solution:
-
Time-course Experiment: Perform a time-course Western blot analysis. You may observe an initial decrease in p-AKT followed by a rebound at later time points.
-
Combination Therapy: This feedback loop provides a strong rationale for using dual PI3K/mTOR inhibitors like PI-103 over mTOR-only inhibitors.[1] However, in some contexts, the feedback may still lead to resistance. Combining PI-103 with an RTK inhibitor that signals through IRS-1 could be a potential strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of PI-103? A1: PI-103 is a multi-target inhibitor. Its primary targets are Class I phosphatidylinositol 3-kinases (PI3K), particularly the p110α isoform, and the mammalian target of rapamycin (B549165) (mTOR) in both its mTORC1 and mTORC2 complexes.[8][9][10] It also potently inhibits DNA-dependent protein kinase (DNA-PK).[8][10]
Q2: I am observing G0/G1 cell cycle arrest after PI-103 treatment. What is the mechanism? A2: PI-103-induced G0/G1 arrest is a common observation.[11] Mechanistically, it involves the downregulation of cyclin D1 and E1, and the simultaneous upregulation of the cell cycle inhibitors p21 and p27.[11] In some cell lines, this is also associated with an increase in the tumor suppressor p53, which transcriptionally regulates p21.[11]
Q3: Can PI-103 be used to sensitize cancer cells to other therapies? A3: Yes, PI-103 has been shown to chemosensitize and radiosensitize cancer cells. By inhibiting DNA-PK, PI-103 can impair DNA damage repair, thereby enhancing the efficacy of DNA-damaging agents like doxorubicin (B1662922) and ionizing radiation.[12][13]
Q4: I am seeing induction of autophagy in my cells after PI-103 treatment. Is this a resistance mechanism? A4: PI-103 can induce autophagy.[10][14] This can be a pro-survival, cytoprotective mechanism that contributes to resistance.[14] In such cases, combining PI-103 with an autophagy inhibitor (e.g., chloroquine) may enhance its cytotoxic effects.
Q5: What is the recommended concentration and treatment duration for PI-103 in cell culture? A5: The effective concentration of PI-103 is highly cell-line dependent. For example, in non-small cell lung cancer cell lines, an IC50 for growth inhibition after 72 hours was observed at ~2 µM for A549 cells and ~0.5 µM for H460 cells.[11][15] It is crucial to perform a dose-response curve for your specific cell line to determine the GI50 (concentration for 50% growth inhibition).
Quantitative Data Summary
Table 1: IC50 Values of PI-103 for Key Kinase Targets
| Target | IC50 (nM) |
| PI3K (p110α) | 8[10] |
| PI3K (p110β) | 88[10] |
| PI3K (p110δ) | 48[10] |
| PI3K (p110γ) | 150[10] |
| mTORC1 | 20[10][16] |
| mTORC2 | 83[10][16] |
| DNA-PK | 2[10] |
Table 2: GI50 Values of PI-103 in Various Cancer Cell Lines (96h exposure)
| Cell Line | Cancer Type | PTEN Status | PIK3CA Status | GI50 (µmol/L) |
| PC3 | Prostate | Null | WT | 0.31 |
| U87MG | Glioblastoma | Null | WT | 0.20 |
| MDA-MB-468 | Breast | Null | WT | 0.38 |
| HCT116 | Colon | WT | H1047R Mutation | 0.28 |
| A549 | Lung | WT | WT | 0.61 |
| (Data for this table is synthesized from information in reference[8]) |
Experimental Protocols
Protocol 1: Western Blot Analysis for PI3K Pathway Inhibition and Resistance Markers
-
Cell Lysis:
-
Plate cells and treat with PI-103 (at GI50 concentration) and/or other inhibitors for the desired time (e.g., 2, 24, 48 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts (e.g., 20-40 µg) for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run SDS-PAGE to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability/Proliferation Assay (e.g., SRB or MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of PI-103 (and any combination drug) for a specified duration (e.g., 72 or 96 hours).[8] Include a vehicle control (e.g., DMSO).
-
-
Cell Fixation (for SRB assay):
-
Discard the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
-
Staining and Measurement:
-
For SRB: Add 0.4% Sulforhodamine B (SRB) solution and incubate for 30 minutes at room temperature. Wash four times with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form. Solubilize the crystals with DMSO or a solubilization buffer.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 510 nm for SRB, 570 nm for MTT).
-
-
Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
-
Visualizations
Caption: PI-103 inhibits PI3K, mTORC1/2, and DNA-PK signaling.
Caption: Key mechanisms of resistance to PI-103 treatment.
Caption: Troubleshooting workflow for PI-103 resistance.
References
- 1. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pyridinylfuranopyrimidine inhibitor, PI-103, chemosensitizes glioblastoma cells for apoptosis by inhibiting DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. cancer-research-network.com [cancer-research-network.com]
PI-103 Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in experimental variability and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with PI-103.
Q1: My IC50 value for PI-103 in my cell line is different from published values. What could be the reason?
A1: Discrepancies in IC50 values are a common source of experimental variability. Several factors can contribute to this:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to PI-103.[1][2] The genetic background, proliferation rate, and the activation status of the PI3K/mTOR pathway can all influence the inhibitor's potency.
-
Assay Type and Duration: The method used to assess cell viability (e.g., MTT, LDH, or cell counting) and the incubation time can significantly impact the calculated IC50.[1][3][4] For example, a 48-hour MTT assay may yield a different IC50 than a 24-hour LDH assay.[1][4]
-
Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and the presence of growth factors can alter the signaling environment and, consequently, the cellular response to PI-103.
-
Compound Quality and Handling: Ensure the purity of your PI-103 stock and follow proper storage and handling procedures to avoid degradation.
Q2: I'm observing inconsistent inhibition of Akt phosphorylation (p-Akt) in my Western blots. What are the potential causes?
A2: Inconsistent p-Akt inhibition can be frustrating. Here are some common culprits and solutions:
-
PI-103 Preparation and Storage: PI-103 has poor aqueous solubility and is typically dissolved in DMSO.[3][5] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[3] Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[3]
-
Time-Dependent Effects and Feedback Loops: The PI3K/mTOR pathway is subject to complex feedback regulation. Inhibition of mTORC1 by PI-103 can lead to a feedback activation of Akt.[6] Therefore, the timing of cell lysis after treatment is critical. Consider performing a time-course experiment to identify the optimal window for observing maximal p-Akt inhibition.
-
Cellular Context: The baseline level of p-Akt and the activity of upstream receptor tyrosine kinases (RTKs) can vary between cell lines and even between different passages of the same cell line. Ensure consistent cell culture conditions.
-
Western Blotting Technique: Optimize your Western blot protocol, including antibody concentrations, incubation times, and washing steps. Use appropriate loading controls to ensure equal protein loading.
Q3: My in vitro results with PI-103 are not translating to my in vivo experiments. Why might this be?
A3: The transition from in vitro to in vivo models often presents challenges. Several factors related to PI-103's properties can contribute to this discrepancy:
-
Pharmacokinetics and Metabolism: PI-103 has suboptimal pharmacokinetic properties, including poor solubility and rapid in vivo metabolism.[7][8] This can lead to lower than expected compound exposure at the tumor site.
-
Bioavailability: Due to its chemical structure, PI-103 has limited oral bioavailability.[8][9] Alternative administration routes, such as intraperitoneal injection, are often used.[3]
-
Toxicity: While generally well-tolerated at effective doses in preclinical models, PI-103's relatively broad specificity, which includes DNA-PK, could lead to off-target effects and toxicity in vivo.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for PI-103, providing a reference for experimental design and data interpretation.
Table 1: In Vitro Inhibitory Activity (IC50) of PI-103
| Target | IC50 (nM) - Source 1 | IC50 (nM) - Source 2 | IC50 (nM) - Source 3 |
| p110α | 2[3][5] | 8[1][11] | 2[2] |
| p110β | 3[3][5] | 88[1][11] | 3[2] |
| p110δ | 3[3][5] | 48[1][11] | 3[2] |
| p110γ | 15[3][5] | 150[1][11] | 15[2] |
| mTORC1 | - | 20[1][11] | 30[2] |
| mTORC2 | - | 83[1][11] | - |
| DNA-PK | 23[3][5] | 2[1][11] | 23[2] |
Table 2: PI-103 Cellular Antiproliferative Activity (IC50)
| Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| A549 | Coulter Counter | 4 days | 0.18[1] |
| A549 | MTT Assay | 48 hours | 4[1] |
| Caco-2 | Hoechst 33342 | 48 hours | 0.8[1] |
| Caco-2 | Hoechst 33342 | 48 hours | 0.9[1] |
| H460 | Not Specified | 72 hours | ~0.5 (for ~60% inhibition)[2] |
| U87MG | Not Specified | Not Specified | 0.5 (concentration for cell death quantification)[3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to promote consistency and reproducibility.
Cell Viability/Cytotoxicity Assay (LDH Release)
This protocol is adapted from methods used for U87MG cells.[3][4]
-
Cell Seeding: Seed cells in 12-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
PI-103 Treatment: Prepare serial dilutions of PI-103 in your cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of PI-103. Include a DMSO-treated vehicle control (low control) and a positive control for maximal cell death (high control).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[3][4]
-
High Control Treatment: For the high control wells, add 1% Triton X-100 and incubate for 30 minutes at 37°C to induce complete cell lysis.[4]
-
LDH Measurement: Collect the cell culture supernatant from all wells. Quantify the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available cytotoxicity detection kit, following the manufacturer's instructions.
-
Calculation: Calculate the percentage of cell death using the following formula: % Cell Death = [(Experimental Value - Low Control) / (High Control - Low Control)] x 100[3][4]
Western Blot Analysis of p-Akt and p-S6
This protocol is a general guideline based on common practices.[4][12]
-
Cell Lysis: After treating cells with PI-103 for the desired time, place the culture dish on ice and wash the cells with ice-cold PBS.[13]
-
Protein Extraction: Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[13]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6, and total S6 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vitro Kinase Assay
This protocol is based on a scintillation proximity assay for PI3K activity.[3][5]
-
Reaction Setup: In a reaction plate, combine the PI3K enzyme, the lipid substrate (e.g., PI(4,5)P2), and various concentrations of PI-103 in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP containing a radioactive label (e.g., γ-³²P-ATP) to a final concentration of 1 µmol/L.[3]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 20 minutes) at room temperature.[4]
-
Reaction Termination: Terminate the reaction by adding a stop solution.
-
Detection: Detect the amount of phosphorylated product using a scintillation counter.
-
IC50 Determination: Plot the kinase activity against the PI-103 concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]
Visualizations
The following diagrams illustrate key concepts related to PI-103's mechanism of action and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. eurodiagnostico.com [eurodiagnostico.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a bioavailable boron-containing PI-103 Bioisostere, PI-103BE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: PI-103 vs. LY294002
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: PI-103 and LY294002. We will delve into their mechanisms of action, comparative potency, and effects on cellular processes, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The PI3K/Akt/mTOR Signaling Pathway: A Critical Regulator
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in various cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, leading to their activation. Activated Akt proceeds to phosphorylate a wide array of downstream targets, ultimately promoting cell survival and proliferation.
PI-103: A Dual PI3K/mTOR Inhibitor
PI-103 is a potent, multi-targeted inhibitor that demonstrates high selectivity for the PI3K superfamily.[4] It effectively inhibits all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and also targets the mechanistic target of rapamycin (B549165) (mTOR), a key downstream effector of Akt.[4][5] This dual inhibition of both PI3K and mTOR makes PI-103 a powerful tool for dissecting the intricacies of this signaling cascade and a compound of interest for therapeutic development.
LY294002: A First-Generation PI3K Inhibitor
LY294002 was one of the first synthetic molecules developed to inhibit PI3K activity.[5] While it has been an invaluable research tool for decades, it is now understood to be a less specific inhibitor compared to newer compounds like PI-103.[6] LY294002 is known to inhibit other kinases, including mTOR and DNA-dependent protein kinase (DNA-PK), and can also exhibit off-target effects unrelated to the PI3K family.[5][6]
Quantitative Comparison: Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the reported IC50 values for PI-103 and LY294002 against various PI3K isoforms and other related kinases.
Table 1: IC50 Values for PI-103
| Target | IC50 (nM) |
| p110α | 2[5] |
| p110β | 3[5] |
| p110δ | 3[5] |
| p110γ | 15[5] |
| mTOR | 30[5] |
| DNA-PK | 23[5] |
Table 2: IC50 Values for LY294002
| Target | IC50 (µM) |
| p110α | 0.5[5] |
| p110β | 0.97[5] |
| p110δ | 0.57[5] |
| CK2 | 0.098[5] |
Note: The significantly lower IC50 values for PI-103 (in the nanomolar range) compared to LY294002 (in the micromolar range) indicate that PI-103 is a substantially more potent inhibitor of PI3K isoforms.
Comparative Effects on Cellular Processes
Downstream Signaling
Both PI-103 and LY294002 effectively inhibit the PI3K pathway, leading to a decrease in the phosphorylation of downstream targets such as Akt and the S6 ribosomal protein. However, studies have shown that PI-103 can inhibit the phosphorylation of Akt at a concentration 100-fold lower than that required for LY294002.[1] This highlights the superior potency of PI-103 in modulating the signaling cascade.
Cell Cycle and Proliferation
PI-103 has been demonstrated to be more effective than LY294002 in inducing cell cycle arrest at the G0/G1 phase. In glioma cell lines, 0.5 µM of PI-103 was more active in causing G0/G1 arrest than 10 µM of LY294002.[1]
Apoptosis
Both inhibitors can induce apoptosis in various cancer cell lines. LY294002 has been shown to induce apoptosis in nasopharyngeal carcinoma cells through a caspase-9 activation pathway.[7] PI-103 has been found to enhance chemotherapy-induced apoptosis in glioblastoma cells by inhibiting DNA repair mechanisms.[8]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key experimental assays are provided below.
In Vitro PI3K Kinase Assay for IC50 Determination
This assay measures the enzymatic activity of PI3K in the presence of varying concentrations of an inhibitor to determine its IC50 value.
-
Reagent Preparation : Prepare a kinase reaction buffer, a stock solution of the inhibitor (PI-103 or LY294002) in DMSO, and serially dilute it. Reconstitute the recombinant PI3K enzyme and prepare the PIP2 substrate and ATP solutions.
-
Assay Setup : In a 384-well plate, add the diluted inhibitor or a vehicle control.
-
Enzyme Addition : Add the PI3K enzyme to each well.
-
Reaction Initiation : Start the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection : Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit.
-
Data Analysis : Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]
Western Blot Analysis of Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (p-Akt) to assess the inhibitory effect of PI-103 or LY294002 on the PI3K signaling pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Comparison of PI-103 and Wortmannin in Targeting the PI3K/mTOR Pathway
In the landscape of cancer research and drug development, the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical focus due to its central role in cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components prime targets for therapeutic intervention. This guide provides a detailed, objective comparison of two seminal inhibitors used to probe this pathway: PI-103, a potent dual PI3K/mTOR inhibitor, and wortmannin (B1684655), a classic, potent pan-PI3K inhibitor.
Mechanism of Action: Two Strategies for Pathway Blockade
The PI3K/AKT/mTOR cascade is a crucial intracellular signaling pathway.[3] It is initiated by the activation of PI3K, which then phosphorylates downstream targets, leading to the activation of AKT. Activated AKT proceeds to modulate a host of proteins that regulate cell survival and proliferation, including the mammalian target of rapamycin (B549165) (mTOR) complex.
Wortmannin is a fungal metabolite that acts as a potent, irreversible, and covalent inhibitor of PI3K.[4][5] It binds to a conserved lysine (B10760008) residue (Lys-802) within the ATP-binding site of the p110 catalytic subunit of PI3K, thereby inactivating the enzyme.[6] While it is a pan-PI3K inhibitor with high potency, it is considered non-specific, as it can inhibit other PI3K-related enzymes like mTOR, DNA-dependent protein kinase (DNA-PK), and myosin light chain kinase (MLCK) at higher concentrations.[4][7] Its utility in vivo is limited by a very short half-life of about 10 minutes in tissue culture.[4]
PI-103 , a synthetic small molecule, functions as a reversible, ATP-competitive inhibitor. Its key distinction is its potent and dual activity against both Class I PI3K isoforms and the mTOR kinase complexes (mTORC1 and mTORC2).[8][9][10] This dual inhibition is significant because it blocks the pathway at two critical nodes, potentially leading to a more complete shutdown of downstream signaling and mitigating feedback loops. However, PI-103 also exhibits poor pharmacological properties, including limited aqueous solubility and extensive metabolism, which has hampered its clinical development.[11][12][13]
Quantitative Data Comparison: Potency and Selectivity
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biological process by 50%. A lower IC50 value indicates greater potency.
| Target | PI-103 IC50 (nM) | Wortmannin IC50 (nM) | Notes |
| PI3K Isoforms | |||
| p110α | 8[8][9] | ~3-5[4][14] | Both are highly potent against the alpha isoform. |
| p110β | 88[8][9] | ~3-5[4][14] | Wortmannin is more potent against the beta isoform. |
| p110δ | 48[8][9] | ~3-5[4][14] | Wortmannin is more potent against the delta isoform. |
| p110γ | 150[8][9] | ~3-5[4][14] | Wortmannin is significantly more potent against the gamma isoform. |
| mTOR Complexes | |||
| mTORC1 | 20[8][10] | High concentration | PI-103 is a potent, direct mTORC1 inhibitor. |
| mTORC2 | 83[8][10] | High concentration | PI-103 also potently inhibits the rapamycin-insensitive mTORC2. |
| Other Kinases | |||
| DNA-PK | 2[8][9] | 16[15] | Both compounds inhibit DNA-PK, with PI-103 showing higher potency. |
| Properties | |||
| Mechanism | Reversible, ATP-competitive | Irreversible, Covalent | A key mechanistic difference affecting duration of action. |
| Stability | Poor in vivo metabolism[11][13] | Short half-life (~10 min)[4] | Both have limitations for in vivo studies. |
Experimental Protocols
To objectively compare the efficacy of PI-103 and wortmannin, standardized experimental protocols are essential. Below are methodologies for key assays.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of each inhibitor required to reduce the activity of a specific kinase (e.g., PI3Kα, mTOR) by 50%.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, a lipid substrate (e.g., phosphatidylinositol 4,5-bisphosphate for PI3K), and [γ-³²P]ATP in a kinase buffer.
-
Inhibitor Addition: A range of concentrations of PI-103 or wortmannin (typically in DMSO) is added to the reaction wells. A DMSO-only well serves as the vehicle control.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a strong acid (e.g., perchloric acid).
-
Product Separation: The phosphorylated lipid product is extracted and separated using thin-layer chromatography (TLC).
-
Quantification: The amount of incorporated ³²P in the product spot is quantified using a phosphorimager or scintillation counting.
-
Data Analysis: The percentage of kinase activity relative to the control is plotted against the inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or Cell Counting)
Objective: To assess the effect of the inhibitors on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer, PC-3 prostate cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of PI-103 or wortmannin. Control wells receive medium with the vehicle (DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment (MTT Method):
-
MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow tetrazolium salt into purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Absorbance values are normalized to the control group to determine the percentage of cell viability. This data is used to calculate the concentration at which each inhibitor reduces cell proliferation by 50% (GI50).
Western Blot Analysis of Pathway Inhibition
Objective: To confirm that the inhibitors are engaging their targets within the cell by measuring the phosphorylation status of downstream pathway components like AKT and S6 ribosomal protein (a substrate of S6K, which is downstream of mTORC1).
Methodology:
-
Cell Treatment: Cells are treated with PI-103, wortmannin, or vehicle control for a defined period (e.g., 1-2 hours).
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-AKT Ser473, anti-phospho-S6) and total protein antibodies (e.g., anti-AKT, anti-S6) as loading controls.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified using densitometry software.
Efficacy and Application in Research
Wortmannin serves as a powerful, albeit blunt, tool for studying the consequences of acute and potent PI3K inhibition. Its irreversibility ensures complete and lasting inactivation of the enzyme pool present at the time of treatment. However, its off-target effects at higher concentrations and its instability require careful experimental design and data interpretation. It is best suited for short-term cell culture experiments where broad PI3K blockade is desired.
PI-103 offers a more nuanced approach. Its primary advantage is the simultaneous inhibition of PI3K and mTOR, which can overcome the resistance mechanisms that arise from feedback loops when only PI3K is targeted. For example, inhibiting PI3K alone can sometimes lead to the activation of mTOR through other pathways. PI-103's dual action makes it an excellent tool for investigating the therapeutic potential of combined PI3K/mTOR blockade.[10] Despite its own limitations for in vivo use, it has been a valuable chemical probe that has guided the development of more drug-like dual inhibitors.[12]
In cellular studies, PI-103 has been shown to be cytostatic, inducing cell cycle arrest primarily in the G1 phase.[10] Treatment with PI-103 effectively reduces the phosphorylation of key downstream effectors like AKT and S6 ribosomal protein.[16]
Conclusion
Both PI-103 and wortmannin are indispensable tools for dissecting the PI3K/AKT/mTOR pathway, but they offer different advantages and are suited for different experimental questions.
-
Wortmannin is the classic choice for potent, broad, and irreversible inhibition of all Class I PI3K isoforms. Its primary limitations are its instability and off-target activities at higher concentrations.
-
PI-103 is the preferred tool for investigating the effects of dual PI3K and mTOR inhibition. Its ability to block the pathway at two key junctures provides a more comprehensive pathway shutdown, making it highly relevant for cancer studies where this pathway is frequently hyperactivated.
For researchers, the choice between these two compounds depends on the specific hypothesis being tested. If the goal is to understand the role of PI3K signaling broadly, wortmannin is a suitable agent for acute studies. If the aim is to explore the therapeutic strategy of dual pathway blockade and overcome potential resistance mechanisms, PI-103 is the more appropriate and specific chemical probe.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. Wortmannin, (PI3 Kinase inhibitor) The Wortmannin, (PI3 Kinase inhibitor) controls the biological activity of PI3 Kinase. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PI3K/Akt/mTOR Signaling - BioCrick [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
A Comparative Guide to the In Vivo Efficacy of PI3K Inhibitors: PI-103 vs. GDC-0941
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical focal point for drug development. Among the numerous inhibitors targeting this pathway, PI-103, a dual PI3K/mTOR inhibitor, and GDC-0941 (Pictilisib), a potent pan-Class I PI3K inhibitor, have been extensively evaluated in preclinical models. This guide provides a comparative analysis of their in vivo efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these two compounds.
Overview of PI-103 and GDC-0941
PI-103 is a synthetic, multi-targeted inhibitor that potently targets Class IA PI3Ks and the mammalian target of rapamycin (B549165) (mTOR).[1][2] It has demonstrated anti-proliferative and pro-apoptotic effects in various cancer models, including glioma and non-small cell lung cancer.[1][3] However, its development has been hampered by poor bioavailability and toxicity issues in clinical trials.[4]
GDC-0941 is an orally bioavailable and selective inhibitor of Class I PI3K enzymes.[5][6] It has shown significant anti-tumor activity in a range of preclinical cancer models, including breast cancer, medulloblastoma, and gastrointestinal stromal tumors, both as a single agent and in combination with other therapies.[5][7][8] GDC-0941 has progressed to clinical trials, a testament to its more favorable pharmacokinetic properties compared to earlier generation inhibitors like PI-103.[6][9]
Head-to-Head In Vivo Efficacy
A direct comparison of PI-103 and GDC-0941 in a U87MG glioblastoma xenograft model revealed the superior in vivo performance of GDC-0941, largely attributed to its improved pharmaceutical properties. While both compounds exhibit potent inhibition of the PI3K pathway in vitro, the enhanced oral bioavailability and metabolic stability of GDC-0941 translate to more sustained pathway inhibition and greater anti-tumor efficacy in vivo.[9]
Table 1: Comparative In Vivo Efficacy in U87MG Glioblastoma Xenografts
| Compound | Dose and Schedule | Tumor Growth Inhibition | Reference |
| PI-103 | Not specified | ~50% inhibition of pAKT Ser473 for a short duration | [9] |
| GDC-0941 | 150 mg/kg, daily, p.o. | 98% | [9] |
In Vivo Efficacy in Various Cancer Models
While direct head-to-head studies are limited, individual studies provide valuable insights into the in vivo efficacy of each compound across different cancer types.
GDC-0941: In Vivo Studies
GDC-0941 has demonstrated robust in vivo activity in a variety of solid tumor models.
Table 2: Summary of GDC-0941 In Vivo Efficacy in Preclinical Models
| Cancer Type | Animal Model | Cell Line/Tumor | Dose and Schedule | Key Findings | Reference |
| Breast Cancer | Xenograft | MCF7-neo/HER2 | 150 mg/kg, daily, p.o. | Tumor stasis | [5] |
| Medulloblastoma | Orthotopic Xenograft | MEB-Med-8A | 100 mg/kg, daily | Delayed tumor growth and significantly longer survival | [7] |
| Gastrointestinal Stromal Tumor (GIST) | Xenograft | GIST-PSW | Not specified | Delayed tumor growth | [8] |
| Glioblastoma | Xenograft | U87MG | 150 mg/kg, daily, p.o. | 98% tumor growth inhibition | [9] |
| Ovarian Cancer | Xenograft | IGROV-1 | 150 mg/kg, daily, p.o. | 80% tumor growth inhibition | [9] |
PI-103: In Vivo Studies
PI-103 has also shown in vivo efficacy, particularly in brain tumor models, although its utility is limited by its pharmacokinetic profile.
Table 3: Summary of PI-103 In Vivo Efficacy in Preclinical Models
| Cancer Type | Animal Model | Cell Line/Tumor | Dose and Schedule | Key Findings | Reference |
| Glioma | Orthotopic | Gli36-EGFRvIII | Not specified | Attenuated tumor growth | [3] |
| Glioma | Xenograft | U87MG:ΔEGFR | Not specified | Inhibition of established tumor growth | [10] |
| Melanoma | Immunocompetent mice | Not specified | Not specified | Promoted in vivo tumor growth and inhibited apoptosis | [11] |
It is noteworthy that in an immunocompetent melanoma model, PI-103 was found to induce immunosuppression, leading to enhanced tumor growth, highlighting the importance of the tumor microenvironment in evaluating the efficacy of PI3K inhibitors.[11]
Signaling Pathway and Experimental Workflow
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Both PI-103 and GDC-0941 target this pathway, but at different nodes.
References
- 1. A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PI-103 and PI-540: Dual PI3K/mTOR Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely studied phosphatidylinositol 3-kinase (PI3K) inhibitors, PI-103 and PI-540. Both compounds have been instrumental in elucidating the role of the PI3K/mTOR signaling pathway in cancer and other diseases. This document outlines their target specificity, in vitro and in vivo efficacy, and provides detailed experimental protocols for their evaluation, enabling researchers to make informed decisions for their preclinical studies.
Executive Summary
PI-103 is a potent dual inhibitor of Class I PI3K isoforms and the mammalian target of rapamycin (B549165) (mTOR). While a valuable research tool, its clinical development has been hampered by poor pharmaceutical properties, including low solubility and rapid metabolism. PI-540, a thienopyrimidine derivative, was developed as a successor to PI-103, exhibiting an improved pharmacological profile. Notably, PI-540 demonstrates enhanced solubility and metabolic stability, leading to superior antitumor efficacy in vivo.[1][2]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for PI-103 and PI-540, providing a direct comparison of their inhibitory activities and antiproliferative effects.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
| Target | PI-103 (nM) | PI-540 (nM) |
| p110α | 8[3] | ≤ 10[1] |
| p110β | 88[3] | - |
| p110δ | 48[3] | - |
| p110γ | 150[3] | > 300[1] |
| mTORC1 | 20[3] | More potent than PI-620 and GDC-0941[1] |
| mTORC2 | 83[3] | - |
| DNA-PK | 2[3] | Less potent than PI-103[1] |
Note: Direct comparative IC50 values for all isoforms for PI-540 are not consistently reported in a single source. The table reflects the most specific data available.
Table 2: In Vitro Cellular Activity - Inhibition of PI3K Pathway Biomarkers (IC50 values in U87MG cells)
| Biomarker | PI-103 (nM) | PI-540 (nM) |
| p-Akt (Ser473) | 10-40[1] | 10-40[1] |
| p-Akt (Thr308) | 10-40[1] | 10-40[1] |
| p-GSK3β (Ser9) | - | ~10-fold less potent than p-Akt inhibition[1] |
Table 3: In Vitro Antiproliferative Activity (GI50 values in µM)
| Cell Line | PI-103 (µM) | PI-540 (µM) |
| U87MG (Glioblastoma) | Submicromolar[1] | Submicromolar[1] |
| IGROV-1 (Ovarian) | More potent than PI-540[1] | Less potent than PI-103[1] |
| Detroit 562 (Oropharyngeal) | 0.13-0.50[1] | 0.13-0.50[1] |
Table 4: In Vivo Antitumor Efficacy in U87MG Glioblastoma Xenografts
| Compound | Dosing | Tumor Growth Inhibition |
| PI-103 | - | Less effective than PI-540[1] |
| PI-540 | 50 mg/kg b.i.d., i.p. | 66%[1] |
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanism of action and experimental design, the following diagrams are provided.
Caption: PI3K/mTOR signaling pathway and targets of PI-103 and PI-540.
Caption: Experimental workflow for a cell viability (MTT) assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.
In Vitro PI3K Kinase Assay (Luminescence-Based)
This protocol is adapted for measuring the in vitro kinase activity of PI3K and the inhibitory potential of compounds like PI-103 and PI-540.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP solution
-
PI-103 and PI-540 stock solutions (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of PI-103 and PI-540 in kinase assay buffer. A DMSO vehicle control should be included.
-
Assay Plate Setup: Add 5 µL of the serially diluted inhibitors or DMSO control to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of diluted PI3K enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a solution containing both PIP2 substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol assesses the antiproliferative effects of PI-103 and PI-540 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U87MG)
-
Complete cell culture medium
-
96-well tissue culture plates
-
PI-103 and PI-540 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Inhibitor Treatment: Prepare serial dilutions of PI-103 and PI-540 in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitors. Include a vehicle control (DMSO at the highest concentration used for the inhibitors).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for PI3K Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt.
Materials:
-
Cultured cells and inhibitors
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with various concentrations of PI-103 or PI-540 for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Protein Extraction: Scrape the cells, collect the lysate, and centrifuge to pellet debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and boil in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: For quantitative analysis, use densitometry to measure band intensity. Normalize the phospho-protein signal to the total protein signal and the loading control.
References
Validating PI-103 as a Potent Dual Inhibitor of PI3K and mTOR
A Comparative Guide for Researchers
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. PI-103 has emerged as a well-characterized small molecule inhibitor, demonstrating potent and dual activity against both PI3K and mTOR. This guide provides a comprehensive comparison of PI-103 with other inhibitors, supported by experimental data and detailed methodologies, to assist researchers in their evaluation of this compound.
Quantitative Analysis of Inhibitory Potency
The efficacy of an inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. PI-103 exhibits potent inhibitory activity against Class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[1]
| Inhibitor | Target | IC50 / Ki (nM) | Reference(s) |
| PI-103 | p110α (PI3Kα) | 8 | [2][3] |
| p110β (PI3Kβ) | 88 | [2][3] | |
| p110δ (PI3Kδ) | 48 | [2][3] | |
| p110γ (PI3Kγ) | 150 | [2][3] | |
| mTORC1 | 20 | [2][3][4] | |
| mTORC2 | 83 | [2][3][4] | |
| DNA-PK | 2 | [2][3] | |
| PF-04691502 | p110α (PI3Kα) | 1.8 (Ki) | [5] |
| p110β (PI3Kβ) | 2.1 (Ki) | [5] | |
| p110δ (PI3Kδ) | 1.6 (Ki) | [5] | |
| p110γ (PI3Kγ) | 1.9 (Ki) | [5] | |
| mTOR | 16 (Ki) | [5] | |
| Voxtalisib (SAR245409) | p110α (PI3Kα) | 39 | [5] |
| p110β (PI3Kβ) | 110 | [5] | |
| p110δ (PI3Kδ) | 43 | [5] | |
| p110γ (PI3Kγ) | 9 | [5] | |
| mTORC1 | 160 | [5] | |
| mTORC2 | 910 | [5] |
PI3K/mTOR Signaling Pathway and PI-103 Inhibition
The following diagram illustrates the PI3K/mTOR signaling cascade and the points of inhibition by PI-103. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Akt then modulates a variety of downstream targets, including the mTORC1 complex. mTORC1 promotes cell growth by phosphorylating substrates like S6K and 4E-BP1. mTORC2 is involved in the full activation of Akt. PI-103 exerts its dual inhibitory effect by targeting the kinase domains of both PI3K and mTOR.
Caption: PI3K/mTOR pathway with PI-103 inhibition points.
Experimental Protocols for Validation
Validating the dual inhibitory activity of PI-103 involves a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Assays
These assays directly measure the ability of PI-103 to inhibit the enzymatic activity of purified PI3K isoforms and mTOR.
-
PI3K Activity Assay: A common method is the scintillation proximity assay.[6] This involves incubating the purified PI3K enzyme with its substrate, phosphatidylinositol, and radiolabeled ATP ([γ-³³P]ATP). The amount of radioactive product (phosphatidylinositol-3-phosphate) is then quantified to determine the enzyme's activity in the presence and absence of the inhibitor.
-
mTOR Kinase Assay: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based LanthaScreen™ assay is frequently used to determine mTOR inhibition.[6] This assay measures the phosphorylation of a fluorescently labeled substrate by the mTOR kinase. Inhibition of the kinase by PI-103 results in a decrease in the FRET signal.
Cellular Assays
These assays assess the effect of PI-103 on the PI3K/mTOR pathway within a cellular context.
-
Western Blotting: This is a cornerstone technique to evaluate the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway. Cells are treated with PI-103, and cell lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for phosphorylated forms of Akt (a downstream effector of PI3K), S6 ribosomal protein, and 4E-BP1 (downstream effectors of mTORC1).[4] A reduction in the levels of these phosphorylated proteins indicates successful inhibition of the pathway.
-
Cell Proliferation and Viability Assays: Assays such as MTT or colony formation assays are used to determine the impact of PI-103 on cell growth and survival.[7] A dose-dependent decrease in cell proliferation and viability is expected with increasing concentrations of PI-103. For instance, PI-103 has been shown to inhibit the proliferation of various cancer cell lines, including those from glioma and non-small cell lung cancer.[4][8]
-
Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). PI-103 has been observed to cause a G0-G1 phase cell cycle arrest in cancer cells.[8]
Typical Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of PI-103.
Caption: Workflow for evaluating PI-103's inhibitory effects.
Comparison with Alternative Dual PI3K/mTOR Inhibitors
While PI-103 is a potent and widely studied dual inhibitor, several other compounds have been developed with similar mechanisms of action.
-
PF-04691502: This compound exhibits potent, low nanomolar inhibitory activity against all Class I PI3K isoforms and mTOR.[5] Its Ki values suggest a more balanced and potent inhibition across the PI3K isoforms compared to PI-103.
-
Voxtalisib (SAR245409): Voxtalisib is another orally available dual PI3K/mTOR inhibitor.[5] While it effectively inhibits PI3K isoforms and mTORC1, its inhibitory concentration for mTORC2 is significantly higher than that of PI-103, suggesting a potential difference in the spectrum of downstream signaling inhibition.[5]
A key consideration for the clinical application of PI-103 is its rapid in vivo metabolism, which has hindered its progression into clinical trials.[5] However, it remains a valuable tool for preclinical research and as a scaffold for the development of new inhibitors with improved pharmacokinetic properties.[5]
Conclusion
PI-103 is a well-validated and potent dual inhibitor of the PI3K and mTOR signaling pathways. Its ability to simultaneously block these two key nodes in cancer cell signaling provides a strong rationale for its use in preclinical research. The experimental data consistently demonstrate its low nanomolar efficacy in inhibiting PI3K isoforms and both mTORC1 and mTORC2 complexes. While its pharmacokinetic properties have limited its clinical development, PI-103 continues to be an invaluable research tool for dissecting the complexities of the PI3K/mTOR pathway and for the development of next-generation dual inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PI-103: A Comparative Guide for Pathway Validation
In the realm of signal transduction research, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical axis regulating cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in diseases like cancer has made it a prime target for therapeutic intervention and a key area of basic research. Potent and selective inhibitors are indispensable tools for elucidating the intricacies of this pathway. PI-103 has emerged as a widely used tool compound due to its dual inhibitory action on PI3K and mTOR. This guide provides a comprehensive comparison of PI-103 with other alternative inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their pathway validation studies.
The PI3K/AKT/mTOR Signaling Pathway and Inhibitor Targets
The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors. This triggers the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1) and tuberous sclerosis complex 2 (TSC2), leading to the regulation of various cellular processes. mTOR itself is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, each with different downstream targets and functions.
PI-103 is a potent, cell-permeable, ATP-competitive inhibitor that targets multiple components of this pathway. It exhibits strong inhibitory activity against Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), as well as both mTORC1 and mTORC2.[1] Additionally, PI-103 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair.[1][2] This multi-targeted profile makes PI-103 a powerful tool for shutting down the PI3K/AKT/mTOR pathway at multiple nodes.
Comparison of PI-103 with Alternative Inhibitors
While PI-103 is a valuable tool, a variety of other inhibitors with different selectivity profiles are available. The choice of inhibitor depends on the specific research question. For instance, to dissect the specific roles of PI3K versus mTOR, more selective inhibitors might be preferable. The following table summarizes the inhibitory activities (IC50 values) of PI-103 and several common alternatives against key targets in the pathway.
| Compound | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) | mTORC1 (nM) | mTORC2 (nM) | DNA-PK (nM) |
| PI-103 | 8[1] | 88[1] | 48[1] | 150[1] | 20[1] | 83[1] | 2[1] |
| NVP-BEZ235 (Dactolisib) | 4 | 75 | 7 | 5 | 6 | - | 21 |
| GDC-0980 (Apitolisib) | 27 | 42 | 29 | 114 | 17 | - | - |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 | 580 | - | 1200 |
| Torin 1 | >1000 | >1000 | >1000 | >1000 | 2 | 10 | - |
| OSI-027 | >10000 | >10000 | >10000 | >10000 | 22 | 65 | >10000 |
| LY294002 | 500 | 970 | 570 | - | - | - | 1400 |
Note: IC50 values can vary depending on the assay conditions. Data presented here is a compilation from various sources for comparative purposes.
Dual PI3K/mTOR Inhibitors:
-
NVP-BEZ235 (Dactolisib) and GDC-0980 (Apitolisib) are potent dual PI3K/mTOR inhibitors that, like PI-103, target both pathways.[3][4] They are often used in preclinical and clinical studies. Compared to PI-103, NVP-BEZ235 shows more potent inhibition of p110α and γ isoforms.
Selective PI3K Inhibitors:
-
GDC-0941 (Pictilisib) is a pan-Class I PI3K inhibitor with significantly weaker activity against mTOR, making it a useful tool to distinguish PI3K-dependent signaling from mTOR-dependent signaling.[5]
Selective mTOR Inhibitors:
-
Torin 1 and OSI-027 are highly selective mTOR inhibitors with minimal activity against PI3K isoforms.[6][7] They are ideal for specifically probing the function of mTORC1 and mTORC2.
Broad-Spectrum PI3K Inhibitor:
-
LY294002 is an older, widely used PI3K inhibitor.[8] However, it is less potent and selective than newer compounds and also inhibits other kinases, which can lead to off-target effects.
Experimental Protocols for Pathway Validation
Validating the effect of an inhibitor on the PI3K/AKT/mTOR pathway typically involves assessing the phosphorylation status of key downstream proteins by Western blotting or measuring the enzymatic activity of the target kinases in vitro.
Western Blotting Protocol for Monitoring Pathway Inhibition
This protocol provides a general framework for assessing the phosphorylation of key downstream targets of the PI3K/AKT/mTOR pathway, such as AKT (at Ser473 and Thr308) and S6 Ribosomal Protein (at Ser235/236).
1. Cell Culture and Treatment: a. Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment. b. Culture cells in appropriate media and conditions. c. Treat cells with the desired concentrations of PI-103 or alternative inhibitors for the specified duration. Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins. c. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. d. Run the gel to separate proteins by size.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your target proteins (e.g., anti-phospho-AKT Ser473, anti-total AKT, anti-phospho-S6 Ser235/236, anti-total S6) overnight at 4°C. c. Wash the membrane extensively with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
7. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence detection system. c. Analyze the band intensities to determine the relative phosphorylation levels.
In Vitro Kinase Assay Protocol
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PI3K or mTOR using a luminescence-based assay that measures ATP consumption.
1. Reagent Preparation: a. Prepare a serial dilution of the inhibitor (e.g., PI-103) in a suitable buffer. b. Reconstitute the recombinant PI3K or mTOR enzyme in kinase assay buffer. c. Prepare the substrate solution (e.g., PIP2 for PI3K). d. Prepare the ATP solution.
2. Assay Procedure: a. Add the diluted inhibitor or vehicle control to the wells of a 384-well plate. b. Add the kinase enzyme to each well. c. Incubate briefly to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding the substrate and ATP mixture. e. Incubate at room temperature for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a commercial kit that converts ADP to ATP and generates a luminescent signal.
3. Data Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the efficacy of an inhibitor on the PI3K/AKT/mTOR pathway.
Conclusion
PI-103 is a potent and valuable tool for the global inhibition of the PI3K/AKT/mTOR signaling pathway. Its dual-action mechanism provides a robust method for pathway validation. However, for researchers aiming to dissect the specific contributions of individual kinases within this complex network, a careful selection from the growing arsenal (B13267) of more selective inhibitors is crucial. This guide provides a framework for comparing PI-103 with its alternatives and offers standardized protocols to ensure reliable and reproducible experimental outcomes. By understanding the specificities and potencies of these chemical probes, researchers can more effectively unravel the intricate roles of the PI3K/AKT/mTOR pathway in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor‐Naïve Advanced Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
PI-103: A Comparative Guide to its Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity of PI-103, a potent dual inhibitor of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). Understanding the cross-reactivity profile of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects in drug development. This document summarizes the inhibitory activity of PI-103 against a range of kinases, details the experimental methods used for these determinations, and visualizes the key signaling pathways and experimental workflows.
Quantitative Analysis of PI-103 Kinase Inhibition
The inhibitory activity of PI-103 has been assessed against a panel of kinases, revealing a high degree of selectivity for Class I PI3K isoforms and mTOR. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Target Kinase | IC50 (nM) | Reference(s) |
| Class I PI3K Isoforms | ||
| p110α | 2 - 8 | [1][2][3][4] |
| p110β | 3 - 88 | [1][2][3] |
| p110δ | 3 - 48 | [1][2][3] |
| p110γ | 15 - 150 | [1][2][3] |
| mTOR Complexes | ||
| mTORC1 | 20 | [1] |
| mTORC2 | 83 | [1] |
| Other Kinases | ||
| DNA-PK | 2 - 23 | [1][2][3] |
| PI3KC2β | 26 | [1] |
| ATR | 850 | [1] |
| ATM | 920 | [1] |
| PI3KC2α | 1000 | [1] |
| hsVPS34 | 2300 | [1] |
| PI4KIIIβ | 50000 | [1] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
The determination of PI-103's inhibitory activity is primarily conducted through in vitro kinase assays. These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor. The following are generalized protocols for common assay types used to characterize PI-103.
Scintillation Proximity Assay (SPA) for Lipid Kinases (e.g., PI3Ks)
This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a lipid substrate.
-
Reaction Mixture: A typical reaction mixture contains the purified lipid kinase, the inhibitor (PI-103 at various concentrations with a final DMSO concentration typically around 2%), a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂), and sonicated phosphatidylinositol as the substrate.
-
Initiation: The reaction is initiated by the addition of ATP, including [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.
-
Detection: The reaction is stopped, and the amount of radiolabeled product is quantified using a scintillation counter. The signal is proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™) for Protein Kinases (e.g., mTOR)
This assay format detects the phosphorylation of a substrate by measuring the FRET between a donor fluorophore on an antibody and an acceptor fluorophore on the phosphorylated substrate.
-
Reaction Components: The assay includes the purified protein kinase (e.g., mTOR), the inhibitor (PI-103), a specific substrate, and ATP. For mTOR, a common substrate is a recombinant protein like 4E-BP1.
-
Kinase Reaction: The components are incubated together to allow for substrate phosphorylation.
-
Detection: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled tracer are added. If the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor in close proximity, resulting in a FRET signal.
-
Signal Measurement: The TR-FRET signal is measured on a plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
IC50 Determination: Similar to the SPA, the percentage of inhibition is calculated at various PI-103 concentrations to determine the IC50 value. Some protocols specify an ATP concentration of 1 µmol/L for this assay[2][3].
Thin-Layer Chromatography (TLC) Assay for Lipid Kinases
This method separates the radiolabeled lipid product from the unreacted radiolabeled ATP.
-
Kinase Reaction: The reaction is set up similarly to the SPA, containing the lipid kinase, PI-103, lipid substrate, and [γ-³²P]ATP.
-
Reaction Termination: The reaction is stopped, and the lipids are extracted.
-
Chromatography: The extracted lipids are spotted onto a TLC plate, which is then developed in a solvent system to separate the phosphorylated product from the ATP.
-
Detection: The TLC plate is exposed to a phosphor screen or X-ray film to visualize the radiolabeled spots.
-
Quantification: The intensity of the product spot is quantified to determine the kinase activity at different inhibitor concentrations, from which the IC50 is calculated.
Visualizations
PI3K/AKT/mTOR Signaling Pathway and PI-103 Inhibition
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. PI-103 exerts its primary effects by inhibiting PI3K and mTOR, as indicated.
Caption: PI-103 inhibits the PI3K/AKT/mTOR pathway at PI3K and mTOR.
General Workflow for an In Vitro Kinase Assay
The following diagram outlines the typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor like PI-103.
Caption: A typical workflow for in vitro kinase inhibitor profiling.
References
A Comparative Analysis of PI-103's Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
PI-103 is a potent, cell-permeable, and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). By targeting both PI3K Class I isoforms (p110α, p110β, p110δ, and p110γ) and mTOR complexes (mTORC1 and mTORC2), PI-103 effectively disrupts the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][2][3] This guide provides a comparative overview of PI-103's effects across various cancer cell lines, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of PI-103 Activity
The anti-proliferative activity of PI-103 varies across different cancer cell lines, which can be attributed to the specific genetic and molecular context of each cell type. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound. The following table summarizes the IC50 values of PI-103 in a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| A549 | Lung Carcinoma | 0.18[3] | Cell Viability Assay (Coulter Counter, 4 days) |
| 4[3] | MTT Assay (48 hours) | ||
| H460 | Lung Carcinoma | ~0.5 (for ~60% inhibition) | Not Specified (72 hours) |
| U87MG | Glioblastoma | Not specified, but effective at 0.5 µM[3][4] | LDH Assay (24 hours) |
| PC3 | Prostate Cancer | More potent than LY294002[4] | Not Specified |
| HCT116 | Colon Carcinoma | Not Specified[4] | Not Specified |
| Caco-2 | Colon Carcinoma | 0.8[3] | Hoechst 33342 Staining (48 hours) |
| 0.9[3] | Hoechst 3342 Dye Staining (48 hours) | ||
| Huh7 | Hepatocellular Carcinoma | Dose-dependent inhibition[5] | 3H-thymidine incorporation & MTT Assay |
| GaMG | Glioblastoma | 2 (for 20-50% viability loss)[6] | ATP-based Viability Assay (24 hours) |
| SNB19 | Glioblastoma | 2 (for 20-50% viability loss)[6] | ATP-based Viability Assay (24 hours) |
| SW480 | Colon Carcinoma | 2 (for 20-50% viability loss)[6] | ATP-based Viability Assay (24 hours) |
| SW48 | Colon Carcinoma | 2 (for 20-50% viability loss)[6] | ATP-based Viability Assay (24 hours) |
Signaling Pathway Inhibition
PI-103 exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then phosphorylates a multitude of downstream targets, including the mTORC1 complex, leading to cell growth and proliferation. PI-103's dual inhibition of PI3K and mTOR effectively shuts down this signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of PI-103.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of PI-103 (e.g., 0.01 to 20 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.
-
Cell Lysis: Treat cells with PI-103 as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvest and Fixation: Treat cells with PI-103 for the desired time. Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[7][8]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[8]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of PI-103 on cancer cells.
Conclusion
PI-103 demonstrates significant anti-proliferative effects across a range of cancer cell lines by dually inhibiting the PI3K and mTOR signaling pathways. The sensitivity to PI-103 is cell-line dependent, highlighting the importance of understanding the molecular characteristics of a tumor to predict its response to this inhibitor. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of PI-103 and other PI3K/mTOR pathway inhibitors in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eurodiagnostico.com [eurodiagnostico.com]
- 5. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. vet.cornell.edu [vet.cornell.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of PI-103 Hydrochloride
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of PI-103 Hydrochloride, a potent PI3K/mTOR inhibitor, with stringent safety measures to ensure personnel safety and regulatory compliance. Due to its biological activity, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
This compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), with IC50 values in the low nanomolar range for several PI3K isoforms and mTORC1/2.[1][2][3] Its potent activity necessitates that it be handled as a potentially cytotoxic substance.[4][5] Therefore, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, ensure that all personnel are familiar with the following safety protocols. These procedures are designed to minimize exposure and mitigate risks associated with this potent compound.
| Safety Protocol | Description |
| Personal Protective Equipment (PPE) | At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For handling larger quantities or when generating aerosols, consider additional respiratory protection. |
| Ventilation | Always handle solid this compound and concentrated solutions in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Spill Management | In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent, clean the area with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent, and collect all cleanup materials as hazardous waste.[6] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
| Emergency Contact | Keep emergency contact information for your institution's EHS or equivalent safety office readily available in the laboratory. |
Step-by-Step Disposal Procedures
Adherence to a systematic disposal workflow is essential for the safe management of this compound waste. The following steps provide a clear guide for researchers from the point of waste generation to its final collection.
Waste Segregation and Collection
Proper segregation at the source is the most critical step in the waste management process. Never mix this compound waste with non-hazardous trash.
-
Solid Waste:
-
Place all contaminated solid materials, including unused or expired this compound powder, contaminated gloves, pipette tips, vials, and other labware, into a designated, puncture-proof, and clearly labeled hazardous waste container.[5][6]
-
The container should be purple, the designated color for cytotoxic waste, if available at your institution.[5][7]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[6]
-
This container must be kept securely closed when not in use and should be stored in secondary containment to prevent spills.[8]
-
Do not dispose of any liquid waste containing this compound down the drain.[6][8]
-
-
Sharps Waste:
Labeling and Storage
Accurate and clear labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and list any other chemical constituents in the waste stream.[6]
-
Indicate the date when waste was first added to the container.
-
Store the labeled waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[8]
Request for Disposal
The final step is to arrange for the collection and disposal of the hazardous waste by authorized personnel.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Do not attempt to remove or transport hazardous waste from the laboratory yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. swansea.ac.uk [swansea.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling PI-103 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PI-103 Hydrochloride, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mTOR. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. While some safety data sheets (SDS) may indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle this potent research compound with a high degree of caution to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Double gloving is best practice, especially when handling the solid compound or concentrated solutions. Ensure gloves are regularly inspected for tears or punctures. |
| Eye Protection | Safety glasses or goggles | Must include side shields to protect against splashes. |
| Body Protection | Laboratory coat or gown | A disposable gown is preferred to prevent cross-contamination. If a reusable lab coat is used, it must be professionally laundered and not taken home. |
| Respiratory Protection | Respirator | An N95-rated respirator or higher should be used when handling the powdered form of the compound to prevent inhalation of dust. |
| Face Protection | Face shield | A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashes, such as when preparing stock solutions. |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure risk when working with this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C.[1]
-
Keep the container tightly sealed.
Weighing and Preparing Stock Solutions:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Conduct all handling of powdered this compound within a certified chemical fume hood or a biological safety cabinet to control dust.
-
Work Surface: Work on a disposable absorbent bench protector to contain any potential spills.
-
Weighing: Use a dedicated and calibrated scale.
-
Dissolving: this compound is soluble in DMSO.[1][2] When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound, both in solid form and in solution, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench protectors, pipette tips, and vials, must be collected in a designated hazardous waste container and disposed of accordingly.
Experimental Protocols
Below is a general protocol for preparing a stock solution of this compound.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 384.82 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the mass of this compound required. For example, to make 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 384.82 g/mol = 0.0038482 g = 3.85 mg
-
-
Wearing appropriate PPE, weigh out 3.85 mg of this compound powder in a chemical fume hood and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. Solutions in DMSO may be stable for at least 6 months at -80°C.[1]
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
